Mefuparib hydrochloride
描述
Poly(ADP-ribose) Polymerase Inhibitors; structure in first source
属性
IUPAC Name |
5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFWTAVHQKERKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449746-00-2 | |
| Record name | Mefuparib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEFUPARIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mefuparib Hydrochloride: A Technical Guide to its Mechanism of Action
Executive Summary
Mefuparib hydrochloride (MPH), also known as CVL218, is a potent and selective, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] Its primary mechanism of action is the induction of synthetic lethality in cancer cells harboring deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[2][5] By competitively inhibiting PARP's catalytic activity, this compound prevents the repair of DNA single-strand breaks (SSBs).[2] The persistence of these SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient tumors, the inability to repair these DSBs results in G2/M cell cycle arrest and subsequent apoptosis, leading to targeted tumor cell death.[2][3][5] Preclinical data demonstrates robust anti-tumor activity both in vitro and in vivo, and favorable pharmacokinetic properties, including high water solubility and oral bioavailability, supporting its ongoing clinical development.[2][5][6]
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound functions as a substrate-competitive inhibitor, targeting the NAD+ binding site of PARP1 and PARP2.[2] The PARP family of enzymes, particularly PARP1, are critical components of the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). Upon binding to an SSB, PARP1 catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[2] This PARylation cascade serves to recruit other DNA repair factors to the site of damage.
By inhibiting PARP1/2, this compound prevents the PARylation process. This "traps" the PARP enzyme on the DNA at the site of the break and stalls the repair of SSBs. When the cell enters the S phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the generation of more severe DNA double-strand breaks (DSBs).[2]
In healthy, HR-proficient cells, these DSBs can be effectively repaired through the homologous recombination pathway. However, in cancer cells with a compromised HR pathway (e.g., due to mutations in BRCA1, BRCA2, or other HR-related genes), these DSBs cannot be accurately repaired. The accumulation of persistent DSBs triggers cell cycle arrest at the G2/M checkpoint and ultimately induces apoptosis.[2][4][5] This selective killing of HR-deficient cells while sparing HR-proficient normal cells is the principle of "synthetic lethality."[2]
Quantitative Data
Biochemical and Cellular Potency
This compound demonstrates high potency against PARP1 and PARP2, with significant selectivity over other PARP family members. Its inhibitory action translates to effective suppression of cancer cell proliferation, particularly in HR-deficient lines.
Table 1: In Vitro Inhibitory Potency of this compound
| Target/Assay | IC₅₀ Value | Source |
|---|---|---|
| Enzymatic Inhibition | ||
| PARP1 | 3.2 nM | [1][3][4] |
| PARP2 | 1.9 nM | [1][3][4] |
| TNKS1 (Tankyrase 1) | 1.6 µM | [1][4] |
| TNKS2 (Tankyrase 2) | 1.3 µM | [1][4] |
| PARP3 | >10 µM | [1][4] |
| PARP6 | >10 µM | [1][4] |
| Cellular Proliferation |
| Average across various cancer cell lines | 2.16 µM (Range: 0.12 µM - 3.64 µM) |[1][4] |
Pharmacokinetic Profile
Preclinical studies in rats and monkeys have characterized this compound as an orally bioavailable compound with high tissue distribution.[1][2][5]
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (hours) | Bioavailability | Source |
|---|---|---|---|---|---|
| SD Rat | 10, 20, 40 | 116 - 725 | 1.07 - 1.3 | 40% - 100% | [1][2] |
| Cynomolgus Monkey | 5, 10, 20 | 114 - 608 | 2.16 - 2.7 | 40% - 100% |[1][2] |
Noteworthy Property: this compound has high water solubility (>35 mg/mL), which is advantageous for formulation and oral absorption.[2][5][7]
In Vivo Anti-Tumor Efficacy
This compound has shown significant, dose-dependent anti-tumor activity in xenograft models of human cancers.
Table 3: In Vivo Efficacy in Preclinical Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Source |
|---|---|---|---|---|
| V-C8 Xenograft | BRCA2-deficient | 40-160 mg/kg, p.o., q.o.d. x 21 days | Dose-dependent tumor killing; complete disappearance in high-dose group. | [1][4] |
| BR-05-0028 PDX | Breast Cancer | 160 mg/kg, p.o., q.o.d. x 21 days | Significant tumor growth inhibition without notable body weight loss. | [1][4] |
| SW620 Xenograft | HR-proficient Colorectal | Combination with Temozolomide (TMZ) | Synergistic tumor growth inhibition. |[2] |
Experimental Protocols
Western Blot for Pharmacodynamic Biomarkers (γH2AX)
This protocol is used to detect the accumulation of DNA double-strand breaks, a key pharmacodynamic marker of PARP inhibitor activity.[2]
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., BRCA1-mutant MDA-MB-436) are seeded in 6-well plates. After 24 hours, cells are treated with this compound (e.g., 1-10 µM) or vehicle control for a specified duration (e.g., 24 hours).[1][4]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are scraped, collected, and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: The supernatant is collected, and protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured, loaded onto a polyacrylamide gel, and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed with TBST and incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the change in γH2AX levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. oncotarget.com [oncotarget.com]
Mefuparib Hydrochloride: A Technical Guide to Synthetic Lethality in BRCA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of mefuparib hydrochloride (MPH), a potent PARP1/2 inhibitor, and its mechanism of synthetic lethality in cancer cells harboring BRCA1/2 mutations. This document details the preclinical data supporting its efficacy, outlines the experimental protocols used to generate this data, and visualizes the key molecular pathways and experimental workflows.
Introduction: The Principle of Synthetic Lethality
Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable. In the context of oncology, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.
The most well-established example of synthetic lethality in cancer therapy is the interaction between inhibitors of poly (ADP-ribose) polymerase (PARP) and mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2.[1][2] BRCA1 and BRCA2 are critical components of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[3] Cells with mutated BRCA1/2 are deficient in HR and become heavily reliant on other DNA repair pathways, including base excision repair (BER), where PARP enzymes play a crucial role.[3][4]
Inhibition of PARP in HR-deficient cells leads to the accumulation of unrepaired single-strand breaks (SSBs), which are converted into toxic DSBs during DNA replication.[1][5] The inability of these cells to repair DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death.[3][6]
This compound (MPH): A Potent and Soluble PARP Inhibitor
This compound is a novel and potent inhibitor of PARP1 and PARP2.[4][7] A significant advantage of MPH is its high water solubility (> 35 mg/ml), which contrasts with the low solubility of other PARP inhibitors like olaparib (< 1 mg/ml).[4][7] This property may contribute to improved pharmaceutical formulations and bioavailability.
Mechanism of Action
MPH acts as a substrate-competitive inhibitor of PARP1 and PARP2.[7][8] By binding to the NAD+ binding site of the PARP enzymes, MPH prevents the synthesis of poly (ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[4] This inhibition of PARP activity leads to the "trapping" of PARP enzymes on DNA at the sites of SSBs, creating a cytotoxic lesion that obstructs DNA replication.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | This compound (MPH) | Reference |
| PARP1 IC50 | 3.2 nM | [8][9] |
| PARP2 IC50 | 1.9 nM | [8][9] |
| TNKS1 IC50 | 1.6 μM | [8] |
| TNKS2 IC50 | 1.3 μM | [8] |
Table 2: Cellular Activity of this compound in BRCA-Deficient Cell Lines
| Cell Line | BRCA Status | Effect of MPH | Quantitative Measurement | Reference |
| V-C8 | BRCA2 -/- | Potent cell killing | 46.85-fold more potent than in V79 (WT) | [4] |
| MDA-MB-436 | BRCA1 -/- | Increased γH2AX levels | Concentration-dependent | [4][8] |
| V-C8 | BRCA2 -/- | G2/M cell cycle arrest | - | [4][8] |
| Capan-1 | BRCA2 -/- | Inhibition of PAR formation | - | [4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Nude mice | V-C8 (BRCA2 -/-) xenografts | 40-160 mg/kg MPH, orally, every other day | Dose- and time-dependent tumor growth inhibition | [8] |
| Nude mice | MDA-MB-436 (BRCA1 -/-) xenografts | - | Inhibition of PAR formation and increased γH2AX | [4] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Bioavailability | Key Feature | Reference |
| Rats & Monkeys | 40% - 100% | Average tissue concentration 33-fold higher than plasma | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the study of this compound.
Caption: Mechanism of this compound Synthetic Lethality.
Caption: Preclinical Experimental Workflow for Mefuparib HCl.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture
-
Cell Lines:
-
V-C8 (Chinese hamster lung fibroblasts, BRCA2-deficient)
-
V79 (Chinese hamster lung fibroblasts, wild-type)
-
MDA-MB-436 (Human breast cancer, BRCA1-deficient)
-
Capan-1 (Human pancreatic cancer, BRCA2-deficient)
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (SRB Assay)
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Dissolve the bound SRB with 10 mM Tris base (pH 10.5).
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis for γH2AX
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
In Vivo Xenograft Studies
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 BRCA-deficient cancer cells (e.g., V-C8 or MDA-MB-436) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 40, 80, 160 mg/kg) or vehicle control orally every other day.
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for PAR and γH2AX).
Conclusion
This compound is a promising PARP inhibitor with potent anti-cancer activity in preclinical models of BRCA-mutated cancers. Its high water solubility and favorable pharmacokinetic profile suggest it may offer advantages over existing PARP inhibitors. The data strongly supports the principle of synthetic lethality as the mechanism of action for MPH in homologous recombination-deficient tumors. Further clinical investigation is warranted to evaluate the therapeutic potential of this compound in patients with BRCA-mutated and other HR-deficient cancers.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] Its discovery represents a significant advancement in the development of targeted cancer therapies, particularly for tumors with deficiencies in the homologous recombination (HR) repair pathway. This technical guide provides an in-depth overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It includes a summary of its biological activity, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation.
Discovery and Rationale
The development of this compound was driven by the need for a PARP inhibitor with improved pharmaceutical properties over existing agents like Olaparib (AZD2281).[4][5][6] While effective, early PARP inhibitors suffered from poor water solubility and low tissue distribution, potentially limiting their clinical efficacy.[4][5][6] The discovery of this compound aimed to address these limitations.
Mefuparib was designed using a privileged benzofuran scaffold, incorporating an intramolecular hydrogen bond to mimic the bioactive pharmacophore of a fused amide bond.[4] This novel chemical structure contributes to its high stability and appropriate lipophilicity.[4] The hydrochloride salt form confers high water solubility (>35 mg/mL), a significant advantage for formulation and oral bioavailability.[4][5][6]
Mechanism of Action: Synthetic Lethality
This compound exerts its anticancer effects through the mechanism of synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[4][5]
Signaling Pathway of this compound-Induced Synthetic Lethality
Caption: this compound inhibits PARP1/2, leading to PARP trapping on DNA at single-strand breaks. During DNA replication, these trapped complexes cause replication fork stalling and the formation of double-strand breaks (DSBs). In HR-deficient cancer cells, the inability to repair these DSBs via homologous recombination leads to genomic instability and subsequent apoptosis.
Chemical Synthesis
The synthesis of this compound is achieved in a two-step process starting from methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine.[4] The free base of mefuparib is 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxamide.[4]
Synthetic Scheme Workflow
Caption: The synthesis of Mefuparib HCl involves a cascade reaction to form the benzofuran core, followed by ammonolysis and salt formation.
Detailed Experimental Protocol: Chemical Synthesis
Step 1: Synthesis of Methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate
-
To a solution of methyl 5-fluoro-3-iodosalicylate in a suitable solvent (e.g., DMF), add 1-(4-ethynyl)-N-methylmethanamine.
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper co-catalyst, such as CuI.
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for a specified time until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate.
Step 2: Synthesis of Mefuparib free base (5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxamide)
-
Dissolve the product from Step 1 in a solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the ammonolysis is complete.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the Mefuparib free base.
Step 3: Synthesis of this compound
-
Dissolve the Mefuparib free base in ethanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound with a purity of >98.4% (as determined by HPLC).[4]
Biological Activity and Pharmacokinetics
This compound is a highly potent inhibitor of PARP1 and PARP2.[1][2][3] It demonstrates selective cytotoxicity towards HR-deficient cancer cells both in vitro and in vivo.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro Potency | ||
| PARP1 IC₅₀ | 3.2 nM | [1][2][3] |
| PARP2 IC₅₀ | 1.9 nM | [1][2][3] |
| TNKS1 IC₅₀ | 1.6 µM | [1] |
| TNKS2 IC₅₀ | 1.3 µM | [1] |
| Average IC₅₀ in cancer cell lines | 2.16 µM (range: 0.12 µM - 3.64 µM) | [1] |
| Pharmacokinetics (Oral) | ||
| T₁/₂ in SD rats (10, 20, 40 mg/kg) | 1.07-1.3 hours | [1] |
| Cₘₐₓ in SD rats (10, 20, 40 mg/kg) | 116-725 ng/mL | [1] |
| T₁/₂ in cynomolgus monkeys (5, 10, 20 mg/kg) | 2.16-2.7 hours | [1][2] |
| Cₘₐₓ in cynomolgus monkeys (5, 10, 20 mg/kg) | 114-608 ng/mL | [1][2] |
| Bioavailability | 40% - 100% | [4] |
| In Vivo Efficacy | ||
| V-C8 xenografts (40-160 mg/kg, p.o., q.o.d. for 21 days) | Dose- and time-dependent tumor killing | [1] |
| Breast PDX model (160 mg/kg, p.o., q.o.d. for 21 days) | Significant tumor growth inhibition | [1] |
Experimental Protocols: Biological Assays
PARP1/2 Inhibition Assay (Cell-Free)
-
Reagents: Recombinant human PARP1 or PARP2 enzyme, activated DNA, biotinylated NAD+, and a histone-coated assay plate.
-
Procedure: a. Add the PARP enzyme, activated DNA, and varying concentrations of this compound to the wells of the histone-coated plate. b. Initiate the reaction by adding biotinylated NAD+. c. Incubate at room temperature for a specified time (e.g., 1 hour). d. Wash the plate to remove unincorporated NAD+. e. Add streptavidin-HRP conjugate and incubate. f. After washing, add a chemiluminescent or colorimetric HRP substrate. g. Measure the signal using a plate reader. The signal is inversely proportional to the PARP inhibitory activity.
-
Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells (both HR-proficient and HR-deficient lines) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) by plotting cell viability against drug concentration.
In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., V-C8, a BRCA2-deficient cell line) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at various doses (e.g., 40, 80, 160 mg/kg) on a specified schedule (e.g., every other day for 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like γH2AX levels).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow for this compound, encompassing both in vitro and in vivo studies to characterize its activity and efficacy.
Clinical Development
This compound has entered clinical trials to evaluate its safety, tolerability, and antitumor activity in patients with advanced solid tumors.[7] Ongoing studies are exploring its potential in various cancer types, including metastatic castration-resistant prostate cancer with BRCA mutations.[7]
Conclusion
This compound is a promising, next-generation PARP1/2 inhibitor with a favorable pharmaceutical profile, including high water solubility and oral bioavailability. Its potent and selective inhibition of PARP, coupled with its ability to induce synthetic lethality in HR-deficient tumors, positions it as a valuable candidate for targeted cancer therapy. The chemical synthesis is efficient, and its preclinical data demonstrates significant anticancer activity. Further clinical investigation will be crucial to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. aacrjournals.org [aacrjournals.org]
Mefuparib Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Mefuparib hydrochloride (MPH), a potent and selective PARP1/2 inhibitor. Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, mechanism of action, and key experimental data.
Chemical and Physical Properties
This compound, with the CAS number 1449746-00-2 , is the hydrochloride salt of mefuparib.[1][2][3] It is recognized for its high water solubility, a significant advantage for its clinical development.[4]
| Property | Value | Source(s) |
| CAS Number | 1449746-00-2 | [1][2][3] |
| Molecular Formula | C17H16ClFN2O2 | [5][6][7] |
| Molecular Weight | 334.77 g/mol | [5][7] |
| IUPAC Name | 5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride | [6] |
| SMILES | O=C(C1=C(OC(C2=CC=C(CNC)C=C2)=C3)C3=CC(F)=C1)N.[H]Cl | [5][8] |
Mechanism of Action and Biological Activity
This compound is a potent, orally active, and substrate-competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2][5][7][8] Its mechanism of action is centered on the inhibition of PARP-mediated DNA single-strand break repair. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of double-strand breaks during replication, a phenomenon known as synthetic lethality.[1]
This targeted action results in several key downstream cellular events:
-
Induction of Apoptosis: this compound has been shown to cause apoptosis in cancer cells.
-
G2/M Cell Cycle Arrest: The compound induces a halt in the G2/M phase of the cell cycle, preventing damaged cells from proceeding to mitosis.[1]
-
Increased γH2AX Levels: As a marker of DNA double-strand breaks, the levels of γH2AX are elevated following treatment with this compound.[1]
The following diagram illustrates the proposed signaling pathway for this compound's action.
Experimental Protocols
Synthesis of this compound
The synthesis of the free base of mefuparib involves a two-step process starting from methyl 5-fluoro-3-iodosalicylate and 1-(4-ethynyl)-N-methylmethanamine. The intermediate, methyl 5-fluoro-2-(4-((methylamino)methyl)phenyl)benzofuran-7-carboxylate, is formed through a cascade reaction catalyzed by Pd(PPh3)2Cl2/CuI. This intermediate is then subjected to ammonolysis with a methanol solution of ammonia to yield the final compound. The free base is subsequently converted to the monohydrochloride salt in ethanol using concentrated hydrochloric acid, followed by recrystallization to obtain the pure product.[1]
The following diagram outlines the general workflow for the synthesis.
In Vitro PARP Inhibition Assay
The inhibitory effect of this compound on PARP1 enzymatic activity in a cell-free system can be determined using an ELISA-based method. To ascertain the competitive nature of the inhibition with respect to the substrate (NAD+), a similar assay is performed with varying concentrations of NAD+. Western blotting can also be employed to detect the inhibition of poly(ADP-ribose) (PAR) formation in a reaction system containing PARP1, NAD+, DNA, and histone.[1]
Cellular Assays for Apoptosis and Cell Cycle Analysis
Apoptosis Detection (Annexin V Staining):
-
Culture cells to the desired confluency and treat with this compound for the specified duration (e.g., 48 hours).
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram depicts a generalized workflow for these cellular assays.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. glpbio.com [glpbio.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. medchemexpress.com [medchemexpress.com]
Mefuparib Hydrochloride: A Deep Dive into its Role in DNA Damage Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH), also known as PHP101, is a potent and selective, orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR), particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[4][5] By inhibiting PARP, this compound disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[6] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of unrepaired DNA damage triggers a synthetic lethal effect, leading to selective cancer cell death.[2][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound functions as a substrate-competitive inhibitor of PARP1 and PARP2.[2] In the event of a single-strand DNA break, PARP1 is recruited to the damage site. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the single-strand break.[7]
This compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[2] This inhibition has two major consequences:
-
Inhibition of Single-Strand Break Repair: The recruitment of the BER machinery is impaired, leading to the persistence of single-strand breaks.[8]
-
PARP Trapping: The inhibitor not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant obstacle to DNA replication.[6]
When a replication fork encounters an unrepaired single-strand break or a trapped PARP-DNA complex, the fork can collapse, resulting in the formation of a double-strand break.[6] In healthy cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently and accurately repaired. However, in cancer cells with mutations in HR genes such as BRCA1 or BRCA2, these DSBs cannot be properly repaired.[5] The accumulation of these unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This selective killing of HR-deficient cancer cells is known as synthetic lethality.[2]
Signaling Pathway Diagram
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. researchgate.net [researchgate.net]
Mefuparib Hydrochloride: A Deep Dive into its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the core mechanism by which MPH induces apoptosis in cancer cells, with a focus on its action in homologous recombination (HR)-deficient tumors. This document details the signaling pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying processes.
Core Mechanism of Action: Synthetic Lethality and Apoptosis Induction
This compound's primary mechanism of action is the inhibition of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication.[1][2] These unresolved DSBs trigger cell cycle arrest and, ultimately, apoptosis, a concept known as synthetic lethality.[1][2]
The cascade of events initiated by MPH in HR-deficient cancer cells can be summarized as follows:
-
PARP Inhibition: MPH competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage.[1][3]
-
Accumulation of DNA Damage: The inhibition of SSB repair results in the formation of DSBs when the replication fork encounters an unrepaired SSB.[4] This accumulation of DNA damage is marked by the phosphorylation of histone H2AX (γH2AX).[1][5]
-
Cell Cycle Arrest: The presence of significant DNA damage activates cell cycle checkpoints, leading to a G2/M phase arrest, which prevents the cells from proceeding into mitosis with damaged DNA.[1][5]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PARP1 IC50 | 3.2 nM | Cell-free assay | [4][5] |
| PARP2 IC50 | 1.9 nM | Cell-free assay | [4][5] |
| TNKS1 IC50 | 1.6 µM | Cell-free assay | [4] |
| TNKS2 IC50 | 1.3 µM | Cell-free assay | [4] |
| Average Proliferation IC50 | 2.16 µM (Range: 0.12 µM - 3.64 µM) | Various human cancer cell lines | [4] |
| IC50 in PARP1-deficient cells | 5-7 fold increase compared to wild-type | RD-ES cells | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| V-C8 (BRCA2-deficient) xenografts | 40-160 mg/kg, orally, every other day for 21 days | Dose- and time-dependent tumor growth inhibition; complete disappearance of some xenografts at high doses. | [4] |
| BR-05-0028 breast PDX model | 160 mg/kg, orally, every other day for 21 days | Inhibition of tumor growth without significant loss of body weight. | [4] |
| SW620 (HR-proficient) xenografts | In combination with temozolomide | Synergistic growth inhibition. | [2] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | T1/2 | Cmax | Bioavailability | Reference |
| SD Rats | 10, 20, 40 mg/kg (oral) | 1.07 - 1.3 hours | 116 - 725 ng/mL | - | [4] |
| Cynomolgus Monkeys | 5, 10, 20 mg/kg (oral) | 2.16 - 2.7 hours | 114 - 608 ng/mL | 40% - 100% | [4][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptosis pathway and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Western Blotting for PAR and γH2AX Levels
Objective: To determine the effect of this compound on PARP activity and DNA damage induction.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-436) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[4]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat BRCA2-deficient (V-C8) and proficient (V79) cells with this compound for 24 hours.[2]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Expose V-C8 and V79 cells to this compound for 48 hours.[2]
-
Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound is a potent PARP1/2 inhibitor that effectively induces apoptosis in cancer cells, particularly those with deficiencies in the homologous recombination repair pathway. Its mechanism of action, centered on the principle of synthetic lethality, leads to the accumulation of catastrophic DNA damage, cell cycle arrest, and programmed cell death. The quantitative data from preclinical studies underscore its potential as a targeted cancer therapeutic. The experimental protocols and visual diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic capabilities of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 6. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the G2/M Cell Cycle Arrest Mechanism of Mefuparib Hydrochloride
Introduction
This compound (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] It is a substrate-competitive inhibitor with a novel chemical structure based on a benzofuran core.[3] MPH has demonstrated significant preclinical anticancer activity both in vitro and in vivo, primarily by inducing synthetic lethality in cancer cells with homologous recombination (HR) repair deficiencies, such as those with BRCA1/2 mutations.[3][4] A critical aspect of its mechanism of action is the induction of G2/M cell cycle arrest, a key cellular response to DNA damage that prevents the propagation of genomic instability.[2][3][4] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental validation of MPH-induced G2/M arrest.
Core Mechanism: PARP Inhibition to G2/M Arrest
The primary mechanism by which this compound induces G2/M arrest is through its potent inhibition of PARP1 and PARP2. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).
-
PARP Inhibition and SSB Accumulation : In the absence of functional PARP, SSBs that arise from normal cellular metabolism or exogenous damage are not efficiently repaired.
-
Conversion to Double-Strand Breaks (DSBs) : When the replication fork encounters an unrepaired SSB during S phase, the fork collapses, leading to the formation of a more cytotoxic DNA double-strand break (DSB).
-
DNA Damage Response (DDR) Activation : The accumulation of DSBs activates the cell's DNA Damage Response (DDR) pathway. A key early event in this response is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DSBs.[3][4] MPH treatment has been shown to significantly enhance γH2AX levels in HR-deficient cells.[3][4]
-
G2/M Checkpoint Activation : The DDR pathway activates the G2/M checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. This arrest provides the cell with time to repair the damage. If the damage is too severe to be repaired, the cell is often directed towards apoptosis.[3] MPH selectively induces G2/M arrest and subsequent apoptosis in HR-deficient cells.[3][4]
Signaling Pathway Visualization
The signaling cascade from PARP inhibition to G2/M arrest is a well-defined process. The following diagrams illustrate this primary pathway and a potential experimental workflow for its investigation.
Caption: MPH-induced PARP1/2 inhibition leads to DSB accumulation and G2/M arrest.
Caption: Workflow for assessing MPH-induced G2/M arrest and DNA damage.
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies. The tables below summarize key findings.
Table 1: Inhibitory Activity of this compound
| Target/Assay | IC₅₀ Value | Notes |
| PARP1 | 3.2 nM[1] | Biotinylated NAD+-based assay. |
| PARP2 | 1.9 nM[1] | Biotinylated NAD+-based assay. |
| TNKS1 (Tankyrase 1) | 1.6 µM[1] | Demonstrates selectivity for PARP1/2. |
| TNKS2 (Tankyrase 2) | 1.3 µM[1] | Demonstrates selectivity for PARP1/2. |
| PARP3 | >10 µM[1] | High selectivity over other PARPs. |
| PARP6 | >10 µM[1] | High selectivity over other PARPs. |
| Cellular PAR Formation | 69.87 nM[3] | H₂O₂-induced PAR formation assay. |
Table 2: Cellular Effects of this compound on HR-Deficient Cells
| Cell Line | Treatment | Effect | Reference |
| V-C8 (BRCA2-deficient) | 1-10 µM MPH for 24h | Induces typical G2/M arrest. | [1][3] |
| V-C8 (BRCA2-deficient) | MPH treatment for 48h | Induces apoptosis. | [3] |
| MDA-MB-436 (BRCA1-deficient) | 1-10 µM MPH for 24h | Concentration-dependent increase in γH2AX levels. | [1][3] |
| Various Cancer Cell Lines | Varies | Average IC₅₀ of 2.16 µM for proliferation inhibition. | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the G2/M arrest mechanism of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle.
-
Objective : To determine the percentage of cells in G0/G1, S, and G2/M phases following MPH treatment.
-
Materials :
-
HR-deficient (e.g., V-C8) and proficient (e.g., V79) cells.
-
This compound (MPH).
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
-
Procedure :
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of MPH (e.g., 1-10 µM) or vehicle control (DMSO) for 24 hours.[3]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each cycle phase.[3]
-
Western Blotting for DNA Damage Markers
This technique is used to detect and quantify key proteins involved in the DNA damage response.
-
Objective : To measure the levels of γH2AX, a marker for DNA double-strand breaks.
-
Materials :
-
Treated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies (e.g., anti-γH2AX, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Procedure :
-
Treat cells (e.g., MDA-MB-436) with MPH for the desired time (e.g., 24 hours).[3]
-
Lyse cells in RIPA buffer and quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. A loading control antibody (e.g., β-actin or Histone H3) should also be used.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for γH2AX Foci Formation
This microscopy-based method visualizes the formation of nuclear foci of γH2AX, representing sites of DNA DSBs.
-
Objective : To visualize and quantify the accumulation of DSBs within the nucleus of MPH-treated cells.
-
Materials :
-
Cells grown on coverslips.
-
4% paraformaldehyde (PFA) for fixation.
-
0.25% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody (anti-γH2AX).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
-
Procedure :
-
Seed cells on sterile coverslips in a culture plate and treat with MPH as required.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody in blocking solution overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a confocal microscope.[3]
-
Conclusion
This compound effectively induces G2/M cell cycle arrest, particularly in cancer cells with a compromised homologous recombination repair pathway. This action is a direct consequence of its potent inhibition of PARP1 and PARP2, which leads to the accumulation of cytotoxic double-strand DNA breaks. The subsequent activation of the DNA damage response and the G2/M checkpoint is a critical component of its anticancer activity, preventing the proliferation of genomically unstable cells and ultimately promoting apoptosis. The robust preclinical data, supported by detailed molecular and cellular assays, underscore the potential of this compound as a targeted therapy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: A Preclinical Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical research findings for Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. This compound has demonstrated significant potential in anticancer research, particularly in the context of synthetic lethality in homologous recombination-deficient tumors.
Core Efficacy and Pharmacokinetic Data
Quantitative data from preclinical studies are summarized below to provide a clear comparison of this compound's activity and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PARP1 | 3.2 | Biotinylated NAD+-based assay |
| PARP2 | 1.9 | Biotinylated NAD+-based assay |
| TNKS1 | 1600 | Not Specified |
| TNKS2 | 1300 | Not Specified |
| PARP3 | >10000 | Not Specified |
| PARP6 | >10000 | Not Specified |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | HR Status | Average IC50 (µM) |
| Multiple Human Cancer Cell Lines | Various | Not Specified | 2.16 (range: 0.12 - 3.64) |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, oral) | T1/2 (hours) | Cmax (ng/mL) | Bioavailability |
| SD Rats | 10 | 1.07 - 1.3 | 116 - 725 | 31.8% |
| SD Rats | 20 | 1.07 - 1.3 | 116 - 725 | 40% - 100% |
| SD Rats | 40 | 1.07 - 1.3 | 116 - 725 | 40% - 100% |
| Cynomolgus Monkeys | 5 | 2.16 - 2.7 | 114 - 608 | 40% - 100% |
| Cynomolgus Monkeys | 10 | 2.16 - 2.7 | 114 - 608 | 40% - 100% |
| Cynomolgus Monkeys | 20 | 2.16 - 2.7 | 114 - 608 | 40% - 100% |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the preclinical investigations into this compound.
Caption: this compound's Mechanism of Action.
Caption: Preclinical Research Workflow for this compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
PARP1/2 Inhibition Assay (Biotinylated NAD+-based)
-
Reaction Setup: A 96-well plate was coated with histone H1.
-
Enzyme and Inhibitor Incubation: Recombinant human PARP1 or PARP2 enzyme was incubated with varying concentrations of this compound in the presence of activated DNA.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of a biotinylated NAD+ solution.
-
Detection: After incubation, the plate was washed, and streptavidin-HRP was added to detect the incorporated biotinylated PAR. The signal was developed using a TMB substrate and measured spectrophotometrically.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Fixation: Following treatment, cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with Sulforhodamine B (SRB) dye.
-
Quantification: The bound dye was solubilized with a Tris-base solution, and the absorbance was measured at a specific wavelength to determine cell density.
-
Data Analysis: IC50 values were determined from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells were treated with this compound at various concentrations for 24 hours.[1]
-
Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was quantified. This compound treatment led to an accumulation of cells in the G2/M phase.[1][2]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with this compound for 48 hours.[1]
-
Staining: Treated cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified.
Western Blot Analysis for Pharmacodynamic Markers
-
Sample Preparation: Protein lysates were prepared from this compound-treated cells or tumor tissues.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PAR and γH2AX, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. This compound treatment resulted in reduced PAR formation and increased γH2AX levels.[2]
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Implantation: Human cancer cells with homologous recombination deficiencies (e.g., Capan-1) were subcutaneously implanted into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. The drug was administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group. This compound demonstrated significant tumor growth inhibition in these models.[2]
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective PARP1/2 inhibitor. Its favorable in vitro and in vivo anticancer activity, coupled with desirable pharmacokinetic properties such as high water solubility and tissue distribution, position it as a promising candidate for cancer therapy, particularly for tumors with defects in homologous recombination repair pathways.[2] Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
The Pharmacophore of Mefuparib Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH), a potent and orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anticancer activity in both preclinical and clinical settings.[1][2][3] Its unique chemical architecture, centered on a benzofuran scaffold, imparts favorable pharmacokinetic properties, including high water solubility and bioavailability.[4] This technical guide provides an in-depth analysis of the pharmacophore of this compound, detailing its mechanism of action, key structural features, and the experimental validation of its biological activity.
Core Pharmacophore and Structural Features
The chemical structure of this compound is characterized by a privileged benzofuran scaffold. A key feature of its pharmacophore is an intramolecular hydrogen bond that creates a pseudo bicyclic system, which is believed to be crucial for its potent inhibitory activity.[4] The molecule's design effectively mimics the nicotinamide portion of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of PARP1 and PARP2.[1][2]
The essential pharmacophoric elements of this compound are hypothesized to include:
-
A Hydrogen Bond Acceptor: The carboxamide group is critical for interaction with the active site residues of PARP.
-
An Aromatic Ring System: The benzofuran core provides a scaffold that fits within the hydrophobic pocket of the PARP catalytic domain.
-
A Hydrogen Bond Donor: The methylamino group, which is protonated at physiological pH, likely forms a key hydrogen bond.
-
A Hydrophobic Region: The phenyl group contributes to the hydrophobic interactions within the binding site.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by inhibiting PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest at the G2/M phase and ultimately induce apoptosis, a phenomenon known as synthetic lethality.[1][2][3][4]
The inhibition of PARP by this compound leads to a cascade of cellular events, including the accumulation of DNA damage, which is marked by the phosphorylation of the histone variant H2AX (γH2AX).[1][2][3]
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: A Substrate-Competitive Inhibitor of PARP1/2 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] As a substrate-competitive inhibitor, this compound vies with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of PARP enzymes.[3][4] This action is pivotal in the context of cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR), a key DNA damage repair pathway. By inhibiting PARP-mediated DNA single-strand break repair, this compound leads to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethality-based induction of apoptosis and cell death.[3][4] This technical guide provides a comprehensive overview of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy and Selectivity
This compound demonstrates potent inhibition of PARP1 and PARP2 enzymes and exhibits selective cytotoxicity towards cancer cells with deficient homologous recombination repair.
| Parameter | Value | Assay System | Reference |
| PARP1 IC50 | 3.2 nM | Biotinylated NAD+-based assay | [1] |
| PARP2 IC50 | 1.9 nM | Biotinylated NAD+-based assay | [1] |
| TNKS1 IC50 | 1.6 µM | Not Specified | [1][2] |
| TNKS2 IC50 | 1.3 µM | Not Specified | [1][2] |
| PARP3 IC50 | >10 µM | Not Specified | [1][2] |
| PARP6 IC50 | >10 µM | Not Specified | [1][2] |
| Average IC50 (Cancer Cell Lines) | 2.16 µM (Range: 0.12 µM - 3.64 µM) | Proliferation-inhibitory effects on various human cancer cell lines | [1][2] |
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in various preclinical xenograft models.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| V-C8 Xenografts | BRCA2-deficient | 40-160 mg/kg, orally, once every other day for 21 days | Dose- and time-dependent tumor killing, with complete disappearance of some xenografts at higher doses. | [1][2] |
| BR-05-0028 PDX | Breast Cancer | 160 mg/kg, orally, once every other day for 21 days | Inhibition of tumor growth without significant loss of body weight. | [1][2] |
Pharmacokinetic Parameters
Pharmacokinetic studies in rats and cynomolgus monkeys have demonstrated good oral bioavailability and tissue distribution.
| Species | Dose (oral) | T1/2 (hours) | Cmax (ng/mL) | Bioavailability | Reference |
| SD Rats | 10, 20, 40 mg/kg | 1.07 - 1.3 | 116 - 725 | 40% - 100% | [1][2] |
| Cynomolgus Monkeys | 5, 10, 20 mg/kg | 2.16 - 2.7 | 114 - 608 | 40% - 100% | [1][2] |
Experimental Protocols
PARP1/2 Inhibition Assay (ELISA-based)
This protocol outlines the determination of the inhibitory activity of this compound on PARP1 and PARP2 enzymatic activity in a cell-free system.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histones
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate
-
96-well plates
-
This compound
-
Assay buffer
Procedure:
-
Coat a 96-well plate with histones and activated DNA and incubate overnight.
-
Wash the plate to remove unbound components.
-
Add PARP1 or PARP2 enzyme to the wells along with varying concentrations of this compound.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the PARylation reaction to occur.
-
Wash the plate to remove unreacted reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and measure the resulting chemiluminescence or colorimetric signal using a microplate reader.
-
The signal intensity is proportional to the amount of biotinylated PAR attached to the histones, and thus inversely proportional to the inhibitory activity of this compound. IC50 values are calculated from the dose-response curves.
γH2AX Immunofluorescence Assay for DNA Damage
This protocol describes the detection and quantification of DNA double-strand breaks through the visualization of γH2AX foci in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436)
-
This compound
-
Cell culture medium and supplements
-
Coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).[1]
-
Wash the cells with PBS and fix with fixation solution.
-
Wash with PBS and permeabilize the cells.
-
Wash with PBS and block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and appropriate image analysis software. An increase in the number of foci indicates an accumulation of DNA double-strand breaks.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound to assess cell cycle arrest.
Materials:
-
Cancer cell lines (e.g., V-C8)
-
This compound
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture cells to an appropriate confluency and treat with this compound at desired concentrations (e.g., 1-10 µM) for a specific time (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.[1]
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., V-C8) or patient-derived xenograft (PDX) tissue
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the specified dose and schedule (e.g., 160 mg/kg, once every other day).[1] The control group receives the vehicle alone.
-
Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Continue the treatment for the predetermined duration (e.g., 21 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume and body weight over time for each group to assess the anti-tumor efficacy and toxicity of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PARP inhibitor.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crpr-su.se [crpr-su.se]
- 3. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: A Novel PARP1/2 Inhibitor for the Treatment of Homologous Recombination Deficient Tumors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The targeting of DNA damage response (DDR) pathways has emerged as a cornerstone of modern oncology. Poly(ADP-ribose) polymerase (PARP) inhibitors have successfully exploited the concept of synthetic lethality in tumors with homologous recombination deficiency (HRD), particularly those harboring BRCA1/2 mutations. Mefuparib hydrochloride (MPH) is a novel, potent, and structurally distinct PARP1/2 inhibitor designed to overcome limitations of existing therapies.[1] A key differentiating characteristic of MPH is its high water solubility (>35 mg/ml), which contrasts sharply with first-generation PARP inhibitors like olaparib and may confer advantages in formulation, oral absorption, and tissue distribution.[1][2][3] Preclinical data demonstrate that MPH effectively inhibits PARP1/2, induces synthetic lethality in HR-deficient cancer cells, and exhibits robust in vivo antitumor activity.[1][2] Its favorable pharmacokinetic profile, characterized by high bioavailability and tissue penetration, further supports its potential as a best-in-class therapeutic agent for HRD tumors.[3]
The Principle of Synthetic Lethality in HRD Tumors
Homologous recombination repair (HRR) is a high-fidelity DNA repair pathway essential for correcting DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[4] Tumors with HRD, caused by germline or somatic mutations in genes like BRCA1, BRCA2, PALB2, and others, are incapable of efficiently repairing DSBs.[5][6] These cells become heavily reliant on alternative, more error-prone repair pathways, including the base excision repair (BER) pathway, which is mediated by PARP enzymes.[1][6]
PARP inhibitors exploit this dependency. By inhibiting PARP, single-strand breaks (SSBs) are not repaired. During DNA replication, these unrepaired SSBs lead to replication fork collapse and the generation of DSBs.[7] In HR-deficient cells, the accumulation of unrepaired DSBs triggers genomic instability, cell cycle arrest, and apoptosis.[1][6] In normal, HR-proficient cells, these DSBs can still be repaired, meaning the inhibitor has a selective, lethal effect on the cancer cells. This therapeutic principle is known as synthetic lethality.[7]
Preclinical Data for this compound
In Vitro Potency and Selectivity
This compound is a potent, competitive inhibitor of both PARP1 and PARP2, with nanomolar efficacy.[8] It demonstrates high selectivity for PARP1/2 over other PARP family members.[8]
Table 1: In Vitro PARP1/2 Inhibition by this compound
| Target | IC₅₀ (nM) | Selectivity |
|---|---|---|
| PARP1 | 3.2 | >406-fold vs. PARP3, TNKS1/2, PARP6 |
| PARP2 | 1.9 | >406-fold vs. PARP3, TNKS1/2, PARP6 |
Data sourced from Probechem Biochemicals.[8]
Anti-proliferative Activity in HR-Deficient Cells
MPH demonstrates potent anti-proliferative effects across a panel of cancer cell lines with well-characterized HRD defects (e.g., BRCA1⁻/⁻, BRCA2⁻/⁻, PTEN⁻/⁻).[2] In a study comparing it with olaparib, MPH showed a 2.58-fold more potent average IC₅₀ for proliferation inhibition in these HR-deficient cell lines.[2]
Table 2: Anti-proliferative Activity of this compound (MPH) vs. Olaparib (AZD2281) in HR-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | HR Defect | MPH IC₅₀ (μM) | Olaparib IC₅₀ (μM) | Fold Difference (Olaparib/MPH) |
|---|---|---|---|---|---|
| Capan-1 | Pancreatic | BRCA2⁻/⁻ | 0.12 ± 0.02 | 0.22 ± 0.04 | 1.83 |
| MDA-MB-436 | Breast | BRCA1⁻/⁻ | 0.44 ± 0.05 | 0.88 ± 0.09 | 2.00 |
| U251 | Glioblastoma | PTEN⁻/⁻ | 3.64 ± 0.31 | 18.2 ± 1.21 | 5.00 |
| SK-ES-1 | Ewing Sarcoma | EWS-FLI1 | 1.82 ± 0.27 | 1.70 ± 0.13 | 0.93 |
| RD-ES | Ewing Sarcoma | EWS-FLI1 | 0.57 ± 0.14 | 0.67 ± 0.14 | 1.18 |
| Average | - | - | 2.16 (avg) | 5.57 (avg) | 2.58 |
Data adapted from He, J. et al. (2017).[1][2]
In Vivo Antitumor Efficacy
In murine xenograft models, orally administered MPH selectively suppressed the growth of HR-deficient tumors.[1] Furthermore, it demonstrated a synergistic effect when combined with the DNA-damaging agent temozolomide (TMZ) in HR-proficient tumors.[1][3]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | HR Status | Treatment | Dose & Schedule | Tumor Growth Inhibition |
|---|---|---|---|---|
| V-C8 | BRCA2-deficient | MPH | 40 mg/kg, q.o.d. | Significant |
| MDA-MB-436 | BRCA1-deficient | MPH | 40-80 mg/kg, q.o.d. | Significant, comparable to Olaparib at 30 mg/kg q.d. |
| V79 | BRCA2-proficient | MPH | 40 mg/kg, q.o.d. | Minimal |
| SW620 | HR-proficient | MPH + TMZ | 160 mg/kg q.o.d. + 2 mg/kg q.d. | Synergistic potentiation of TMZ effect |
q.o.d. = every other day; q.d. = every day. Data adapted from He, J. et al. (2017).[1]
Pharmacodynamic Biomarkers
Treatment with MPH leads to measurable changes in key biomarkers. It effectively reduces the formation of poly(ADP-ribose) (PAR) and increases the levels of phosphorylated H2AX (γH2AX), a marker for DNA DSBs.[1][2][3] These markers can be utilized in clinical settings to confirm target engagement and biological activity.
Pharmacokinetic Profile
MPH exhibits a favorable pharmacokinetic profile, a critical attribute for an orally administered therapeutic. Its high water solubility likely contributes to its excellent absorption and distribution.
Table 4: Key Pharmacokinetic Parameters of this compound
| Parameter | Value/Observation | Species |
|---|---|---|
| Water Solubility | > 35 mg/ml | - |
| Bioavailability (Oral) | 40% - 100% | Rats, Monkeys |
| Tissue Distribution | Average concentrations 33-fold higher in tissues than plasma | Rats |
| Tumor Penetration | >20-fold higher concentration in xenografts than plasma | Mice (MDA-MB-436 model) |
Data sourced from He, J. et al. (2017).[2][3]
Key Experimental Methodologies
The preclinical evaluation of MPH involved a series of standard and specialized assays to determine its efficacy and mechanism of action.
PARP Enzyme Inhibition Assay
-
Objective: To determine the IC₅₀ of MPH against PARP1 and PARP2.
-
Protocol: A standard HT Universal Chemiluminescent PARP Assay Kit is typically used. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate, activated with sonicated DNA, and provided with biotinylated NAD⁺ as a substrate. MPH is added at various concentrations. The reaction is allowed to proceed, and the incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. Luminescence is measured, and IC₅₀ values are calculated from dose-response curves.
Cellular Proliferation Assay
-
Objective: To measure the growth-inhibitory effects of MPH on cancer cell lines.
-
Protocol: Cancer cells (e.g., Capan-1, MDA-MB-436) are seeded in 96-well plates and allowed to adhere. Cells are then treated with serial dilutions of MPH for a period of 72 to 120 hours. Cell viability is assessed using assays such as Sulforhodamine B (SRB) or MTT. Absorbance is read on a plate reader, and the concentration of MPH that inhibits cell growth by 50% (IC₅₀) is determined by non-linear regression analysis.
Immunoblotting for Pharmacodynamic Markers
-
Objective: To detect changes in PAR formation and γH2AX levels following MPH treatment.
-
Protocol: Cells are treated with MPH for a specified time (e.g., 2-24 hours). For γH2AX, cells may be co-treated with a DNA damaging agent to induce a robust signal. Whole-cell lysates are prepared, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Murine Xenograft Models
-
Objective: To evaluate the in vivo antitumor activity of MPH.
-
Protocol:
-
Cell Implantation: 5-10 million human cancer cells (e.g., MDA-MB-436) are suspended in Matrigel and injected subcutaneously into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into control and treatment groups. MPH is administered orally (p.o.) via gavage at specified doses and schedules (e.g., 40 mg/kg, every other day). The vehicle is administered to the control group.
-
Monitoring: Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 × Length × Width²). Body weight is monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Relative tumor volume (RTV) is calculated to determine efficacy.
-
Determination of HRD Status
Identifying patients who are likely to respond to PARP inhibitors is critical. HRD status is a complex biomarker determined through several methods, often used in combination.[9][10]
Conclusion and Future Directions
This compound is a promising novel PARP1/2 inhibitor with significant preclinical evidence supporting its development. Its distinct advantages, particularly its high water solubility and favorable pharmacokinetic profile, may translate into improved clinical utility, potentially offering a wider therapeutic window, better patient compliance, and enhanced efficacy through superior drug exposure in target tissues.[1][2][3] The robust in vitro and in vivo data in HR-deficient models confirm its potent mechanism-based antitumor activity.[1] Future research will focus on advancing MPH into clinical trials to validate these preclinical findings in patients with ovarian, breast, prostate, and pancreatic cancers harboring HRD.[1] Furthermore, its potentiation of DNA-damaging agents suggests that combination strategies in HR-proficient tumors warrant clinical investigation.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 9. sophiagenetics.com [sophiagenetics.com]
- 10. researchgate.net [researchgate.net]
Mefuparib Hydrochloride: A Technical Guide to its Role in Genomic Instability and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes pivotal to DNA single-strand break repair. In the context of tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, MPH induces synthetic lethality, leading to profound genomic instability and subsequent cancer cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on genomic instability, and detailed protocols for key experimental assays to evaluate its efficacy.
Introduction: The Landscape of PARP Inhibition and Genomic Instability
Genomic instability is a hallmark of cancer, often arising from defects in DNA damage response pathways. Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical sensors of DNA single-strand breaks (SSBs). Upon detecting a break, PARP enzymes catalyze the formation of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting the necessary machinery to repair the lesion.
Inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers harbor mutations in key HR genes, such as BRCA1 and BRCA2, rendering them deficient in this repair mechanism.
This deficiency creates a vulnerability that can be exploited by PARP inhibitors. The concept of "synthetic lethality" describes a scenario where the loss of either of two genes is compatible with cell viability, but the simultaneous loss of both is lethal. In the case of PARP inhibition, the combination of a disabled HR pathway (due to mutation) and an inhibited SSB repair pathway (due to the PARP inhibitor) leads to a catastrophic level of genomic instability and ultimately, selective killing of cancer cells.
This compound (MPH) has emerged as a promising PARP1/2 inhibitor with high water solubility and oral bioavailability, demonstrating potent anticancer activity in preclinical models.
This compound: Mechanism of Action
This compound is a substrate-competitive inhibitor of PARP1 and PARP2.[1][2] By binding to the NAD+ binding site of the PARP enzymes, MPH prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair proteins to sites of single-strand breaks. This leads to the accumulation of unrepaired SSBs, which are subsequently converted to DSBs during DNA replication. In HR-deficient cells, the inability to repair these DSBs results in G2/M cell cycle arrest, apoptosis, and cell death.[3][4]
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of this compound.
| Enzyme | IC50 (nM) | Reference |
| PARP1 | 3.2 | [1][2] |
| PARP2 | 1.9 | [1][2] |
| PARP3 | >10,000 | [1] |
| PARP6 | >10,000 | [1] |
| TNKS1 | 1,600 | [1] |
| TNKS2 | 1,300 | [1] |
| Table 1: In Vitro Enzymatic Inhibitory Activity of this compound |
| Cell Line | Condition | Effect | Reference |
| Various Cancer Cell Lines | - | Average IC50 of 2.16 µM (range: 0.12 µM - 3.64 µM) for proliferation inhibition | [1] |
| V-C8 (BRCA2-/-) | 1-10 µM; 24 hours | G2/M cell cycle arrest | [1] |
| MDA-MB-436 (BRCA1-/-) | 1-10 µM; 24 hours | Increased γH2AX levels (marker of DSBs) | [1] |
| - | 1-10 µM; 48 hours | Induction of apoptosis | [1] |
| Table 2: In Vitro Cellular Effects of this compound |
| Animal Model | Dosage | Pharmacokinetic Parameter | Value | Reference |
| SD Rats | 10, 20, 40 mg/kg (oral) | T1/2 | 1.07-1.3 hours | [1][2] |
| Cmax | 116-725 ng/mL | [1][2] | ||
| Cynomolgus Monkeys | 5, 10, 20 mg/kg (oral) | T1/2 | 2.16-2.7 hours | [1][2] |
| Cmax | 114-608 ng/mL | [1][2] | ||
| Table 3: Pharmacokinetic Profile of this compound |
| Xenograft Model | Dosage | Effect | Reference |
| BR-05-0028 Breast PDX | 160 mg/kg (orally, every other day for 21 days) | Inhibition of tumor growth | [1] |
| V-C8 Xenografts | 40-160 mg/kg (orally, every other day for 21 days) | Dose- and time-dependent tumor killing | [1] |
| Table 4: In Vivo Antitumor Efficacy of this compound |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on genomic instability.
Clonogenic Survival Assay
This assay determines the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Materials:
-
HR-proficient and HR-deficient cancer cell lines (e.g., wild-type and BRCA-mutant isogenic pairs)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Methanol
-
0.5% Crystal Violet solution
-
Colony counting system
Protocol:
-
Seed cells into 6-well plates at a predetermined density to yield approximately 50-100 colonies per well in the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay visualizes and quantifies the formation of γH2AX foci, a surrogate marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
Western Blot for γH2AX and PARP Cleavage
This technique detects changes in the levels of γH2AX and the cleavage of PARP, an indicator of apoptosis.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H2A.X (Ser139), anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with this compound and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
In Vivo Xenograft Model
This model assesses the antitumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HR-deficient cancer cells
-
This compound formulation for oral administration
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously implant HR-deficient cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 160 mg/kg, every other day).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
Conclusion
This compound is a potent PARP1/2 inhibitor that effectively induces synthetic lethality in HR-deficient cancer cells by exacerbating genomic instability. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy make it a promising candidate for cancer therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms and therapeutic potential of this compound and other PARP inhibitors in the context of genomic instability.
References
An In-depth Technical Guide to the Initial Cytotoxicity Studies of Mefuparib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on the cytotoxicity of Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. The data and methodologies presented herein are compiled from foundational research to serve as a detailed resource for professionals in oncology and drug development.
Executive Summary
This compound (MPH) is an orally active, substrate-competitive inhibitor of PARP1 and PARP2, which are critical enzymes in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2][3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by MPH leads to the accumulation of cytotoxic double-strand DNA breaks during replication. This mechanism, known as synthetic lethality, results in G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][4][5] Initial studies demonstrate MPH's potent anticancer activity both in vitro and in vivo, highlighting its potential as a targeted cancer therapeutic.[1][2][3][5]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of this compound's cytotoxic effect is the induction of synthetic lethality in cancer cells with homologous recombination (HR) deficiency. PARP1 and PARP2 enzymes are crucial for repairing DNA single-strand breaks (SSBs).[2] When MPH inhibits these enzymes, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs).[1][2]
In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair mechanism is compromised.[5] The accumulation of unrepaired DSBs triggers cell cycle arrest, typically at the G2/M checkpoint, and ultimately leads to programmed cell death (apoptosis).[2][3][4] This selective killing of HR-deficient cells while sparing normal cells is the cornerstone of MPH's therapeutic strategy.
Quantitative Data Summary
The cytotoxic and inhibitory activities of this compound have been quantified through various in vitro assays.
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of MPH against PARP family enzymes. The data demonstrates high selectivity for PARP1 and PARP2.
| Enzyme | IC₅₀ Value | Reference |
| PARP1 | 3.2 nM | [1][4] |
| PARP2 | 1.9 nM | [1][4] |
| TNKS1 | 1.6 µM | [1] |
| TNKS2 | 1.3 µM | [1] |
| PARP3 | >10 µM | [1] |
| PARP6 | >10 µM | [1] |
This table presents the cytotoxic effects of MPH on various cancer cell lines, particularly highlighting the increased sensitivity of HR-deficient cells.
| Cell Line | Genetic Background | Assay Type | Concentration | Effect | Reference |
| Various | Different Human Tissues | Proliferation | Average IC₅₀: 2.16 µM | Potent proliferation inhibition | [1] |
| V-C8 | BRCA2-deficient | Apoptosis | 1 - 10 µM (48 hrs) | Induction of apoptosis | [1] |
| V-C8 | BRCA2-deficient | Cell Cycle | 1 - 10 µM (24 hrs) | G2/M phase arrest | [1][2] |
| MDA-MB-436 | BRCA1-deficient | DNA Damage (γH2AX) | 1 - 10 µM (24 hrs) | Accumulation of DSBs | [1][5] |
| V-C8 | BRCA2-deficient | Proliferation | IC₅₀: 46.85x lower than V79 | Selective killing of HR-deficient cells | [5] |
| V79 | BRCA2-proficient | Proliferation | - | Less sensitive to MPH | [5] |
Pharmacokinetic studies were conducted in rats and cynomolgus monkeys to assess the drug's properties in vivo.
| Species | Dose (Oral) | T₁/₂ (hours) | Cₘₐₓ (ng/mL) | Reference |
| SD Rats | 10, 20, 40 mg/kg | 1.07 - 1.3 | 116 - 725 | [1] |
| Cynomolgus Monkeys | 5, 10, 20 mg/kg | 2.16 - 2.7 | 114 - 608 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the initial cytotoxicity studies of MPH.
-
Cell Lines: Studies utilized pairs of cell lines with and without HR defects to demonstrate synthetic lethality. Key examples include:
-
Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Treatment and Harvesting: Cells are treated with MPH for a specified time (e.g., 48 hours), then harvested by trypsinization and washed with PBS.[2]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Samples are analyzed on a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]
-
Treatment and Harvesting: Cells are treated with MPH (e.g., for 24 hours) and harvested.[2]
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[1][2]
The phosphorylation of histone H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks.[2][5]
-
Western Blotting:
-
Lysate Preparation: Following MPH treatment, total cellular proteins are extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for phospho-H2AX (γH2AX), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Immunofluorescence Confocal Microscopy: [5]
-
Cell Preparation: Cells are grown on coverslips, treated with MPH, and then fixed and permeabilized.
-
Staining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The formation of distinct fluorescent foci (representing sites of DSBs) within the nucleus is visualized and quantified using a confocal microscope.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Mefuparib Hydrochloride In Vitro Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mefuparib hydrochloride (MPH) is an orally active, selective, and substrate-competitive inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2] It has demonstrated significant anticancer activity in both in vitro and in vivo models.[1][3][4] MPH operates on the principle of synthetic lethality, proving particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations.[3] Its mechanism of action involves the inhibition of PARP-mediated DNA single-strand break repair, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][4]
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of this compound in cancer cell lines.
Mechanism of Action
This compound competitively inhibits PARP1 and PARP2 enzymes. This inhibition prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to genomic instability. This triggers the activation of DNA damage response pathways, marked by the phosphorylation of H2AX (γH2AX), which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][3]
Caption: Mechanism of this compound action.
Data Presentation
This compound has been shown to be a potent inhibitor of PARP1 and PARP2 with high selectivity over other PARP family members.
| Target Enzyme | IC50 Value | Reference |
| PARP1 | 3.2 nM | [1][2] |
| PARP2 | 1.9 nM | [1][2] |
| TNKS1 | 1.6 µM | [1] |
| TNKS2 | 1.3 µM | [1] |
| PARP3 | >10 µM | [1] |
| PARP6 | >10 µM | [1] |
| Average (Cancer Cell Lines) | 2.16 µM (Range: 0.12 µM - 3.64 µM) | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro Mefuparib HCl testing.
Cell Proliferation Assay (MTT or CCK-8)
This assay determines the effect of this compound on the proliferation and viability of cancer cells to calculate the IC50 value.
Materials:
-
Selected cancer cell lines (e.g., V-C8 for BRCA2-deficient, MDA-MB-436 for BRCA1-deficient)[1][3]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CCK-8 solution
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 10 µM.[1] Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound (e.g., 1, 5, 10 µM) and a vehicle control for 48 hours.[1][3]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. The cell populations can be distinguished as:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., 1, 5, 10 µM) for 24 hours.[1][3]
-
Cell Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.[3]
Western Blot for DNA Damage Marker (γH2AX)
This protocol detects the accumulation of the DNA double-strand break marker γH2AX.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 1-10 µM) for 24 hours.[1] Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading. An increase in the γH2AX signal indicates an accumulation of DNA double-strand breaks.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: Application Notes for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the cellular effects of Mefuparib hydrochloride (MPH), a potent and selective inhibitor of PARP1 and PARP2. This compound has demonstrated significant anti-cancer activity in vitro and in vivo, primarily through the induction of apoptosis and cell cycle arrest in cancer cells, particularly those with deficiencies in homologous recombination.
Mechanism of Action
This compound is an orally active, substrate-competitive inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively[1][2]. By inhibiting PARP-mediated DNA single-strand break repair, MPH leads to the accumulation of DNA double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis[3][4]. This mechanism of action is known as synthetic lethality.
Key cellular effects of this compound include:
-
Induction of Apoptosis: Treatment with MPH at concentrations of 1-10 µM for 48 hours has been shown to cause apoptosis in cancer cells[1][2].
-
Cell Cycle Arrest: At similar concentrations (1-10 µM), a 24-hour treatment can induce G2/M phase cell cycle arrest, particularly in HR-deficient cells like V-C8[1][2].
-
Accumulation of DNA Double-Strand Breaks: MPH treatment (1-10 µM for 24 hours) leads to a concentration-dependent increase in the levels of γH2AX, a marker for DNA DSBs, in cells such as the BRCA1-mutant MDA-MB-436 cell line[1][2].
Quantitative Data Summary
The following tables summarize the in vitro efficacy and target inhibition of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| PARP1 | 3.2 nM |
| PARP2 | 1.9 nM |
| TNKS1 | 1.6 µM |
| TNKS2 | 1.3 µM |
| PARP3 | >10 µM |
| PARP6 | >10 µM |
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Genotype | Assay | Concentration | Incubation Time | Observed Effect |
| V-C8 | BRCA2-deficient | Apoptosis | 1-10 µM | 48 hours | Induction of apoptosis |
| V-C8 | BRCA2-deficient | Cell Cycle | 1-10 µM | 24 hours | G2/M arrest |
| MDA-MB-436 | BRCA1-mutant | DNA Damage | 1-10 µM | 24 hours | Increased γH2AX levels |
| Various Human Cancer Cell Lines | N/A | Proliferation | 0.12 - 3.64 µM | N/A | Average IC50 of 2.16 µM |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., V-C8, MDA-MB-436)
-
Complete cell culture medium
-
96-well plates
-
This compound (MPH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted MPH solutions. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for γH2AX
This protocol detects the levels of phosphorylated H2AX (γH2AX) as a marker of DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γH2AX
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mefuparib Hydrochloride IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are crucial for DNA repair mechanisms. By inhibiting these enzymes, this compound can induce synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3][4] This targeted approach has positioned PARP inhibitors as a significant class of anticancer agents. This compound has demonstrated potent anticancer activity in both in vitro and in vivo models, leading to apoptosis and cell cycle arrest in cancer cells.[1][3]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and efficacy.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of PARP1 and PARP2.[1][3] In the context of DNA damage, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins, a process that recruits other DNA repair proteins. This compound binds to the catalytic domain of PARP, preventing the synthesis of PAR. This inhibition of DNA repair leads to the accumulation of DNA double-strand breaks. In cells with deficient HR repair, these breaks cannot be efficiently repaired, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2][3]
Caption: Signaling pathway of this compound.
Quantitative Data: IC50 Values
The inhibitory potency of this compound has been characterized against its primary targets, PARP1 and PARP2, as well as in various cancer cell lines.
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| Enzymatic Inhibition | |||
| PARP1 | 3.2 nM | Cell-free enzymatic assay | [1][2] |
| PARP2 | 1.9 nM | Cell-free enzymatic assay | [1] |
| TNKS1 | 1.6 µM | Cell-free enzymatic assay | [1] |
| TNKS2 | 1.3 µM | Cell-free enzymatic assay | [1][2] |
| PARP3 | >10 µM | Cell-free enzymatic assay | [1][2] |
| PARP6 | >10 µM | Cell-free enzymatic assay | [1][2] |
| Cellular Proliferation Inhibition | |||
| Average IC50 | 2.16 µM (Range: 0.12 µM ~ 3.64 µM) | Various human cancer cell lines | [1][2] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Free PARP Enzyme Assay
This protocol outlines the determination of this compound's IC50 against purified PARP1 or PARP2 enzymes using an ELISA-based assay.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and activated DNA)
-
This compound stock solution (in DMSO)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the diluted this compound or vehicle control.
-
Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound reagents.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Detection: Add the HRP substrate and incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of IC50 using a Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the determination of the IC50 of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mefuparib Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Mefuparib hydrochloride (MPH), a potent and orally active inhibitor of PARP1 and PARP2. The following sections detail its mechanism of action, summarize key findings from animal and xenograft studies, and provide detailed protocols for replication and further investigation.
Introduction
This compound is a substrate-competitive inhibitor of PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively.[1] It has demonstrated significant anticancer activity in both in vitro and in vivo models, particularly in cancers with homologous recombination (HR) deficiencies.[2][3][4] MPH exhibits high water solubility (>35 mg/ml), which is advantageous for oral administration.[2][3][4] Preclinical studies have shown that MPH induces apoptosis, causes G2/M cell cycle arrest, and increases levels of γH2AX, a marker of DNA double-strand breaks, in cancer cells.[1][2][3]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound's primary mechanism of action is the inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair of single-strand breaks leads to the accumulation of double-strand breaks during DNA replication. The inability of these HR-deficient cells to repair these double-strand breaks results in cell death through a concept known as synthetic lethality.[2][3]
Data from Animal and Xenograft Studies
This compound has been evaluated in various animal models, demonstrating its in vivo efficacy and favorable pharmacokinetic properties.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line/Model | Animal Model | Treatment Regimen | Outcome | Reference |
| V-C8 (BRCA2-deficient) | Nude Mice | 40-160 mg/kg, oral, every other day for 21 days | Dose- and time-dependent tumor growth inhibition; complete disappearance of some xenografts at high doses. | [1] |
| MDA-MB-436 (BRCA1-deficient) | Nude Mice | Single oral doses of 40, 80, and 160 mg/kg | Rapid and dramatic inhibition of PARP activity in xenograft tumor cells. | [2] |
| BR-05-0028 (Breast PDX) | Nude Mice | 160 mg/kg, oral, every other day for 21 days | Inhibition of tumor growth without significant loss of body weight. | [1] |
| SW620 (HR-proficient) + Temozolomide (TMZ) | Nude Mice | MPH in combination with TMZ | Synergistic inhibition of tumor growth. | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (hours) | Bioavailability | Reference |
| SD Rats | 10 | Oral | 116 | 1.07 | 40% - 100% | [1][2] |
| SD Rats | 20 | Oral | - | 1.3 | 40% - 100% | [1][2] |
| SD Rats | 40 | Oral | 725 | - | 40% - 100% | [1][2] |
| Cynomolgus Monkeys | 5 | Oral | 114 | 2.16 | 40% - 100% | [1][2] |
| Cynomolgus Monkeys | 10 | Oral | - | 2.7 | 40% - 100% | [1][2] |
| Cynomolgus Monkeys | 20 | Oral | 608 | - | 40% - 100% | [1][2] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound, based on published research.
Protocol 1: Subcutaneous Xenograft Model Development
Objective: To establish a subcutaneous tumor model in immunodeficient mice for evaluating the efficacy of this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, V-C8)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old female nude mice
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium to ~80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using trypsin, and neutralize. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Cell Viability: Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Injection Preparation: Adjust the cell concentration to 1 x 10^7 to 2 x 10^7 cells per 100-200 µL. If using, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
Protocol 2: Administration of this compound
Objective: To administer this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile water, as MPH has high water solubility)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute to the final desired concentrations for dosing.
-
Dosing: Based on the experimental design (e.g., 40-160 mg/kg), administer the appropriate volume of the drug solution to each mouse via oral gavage.
-
Treatment Schedule: Follow the predetermined treatment schedule (e.g., once every other day for 21 days).
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.
Protocol 3: Pharmacodynamic Assessment
Objective: To assess the in vivo target engagement of this compound by measuring PARP inhibition and DNA damage.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen
-
Reagents for Western blotting or immunohistochemistry (IHC)
-
Antibodies against PAR and γH2AX
Procedure:
-
Sample Collection: At specified time points after a single or multiple doses of MPH, euthanize a subset of mice.
-
Tissue Processing: Excise the xenograft tumors and, if required, collect peripheral blood mononuclear cells (PBMCs).[2] Snap-freeze tumor samples in liquid nitrogen for later analysis.
-
PAR Formation Assay: Process tumor lysates and perform Western blotting using an anti-PAR antibody to assess the level of poly(ADP-ribosyl)ation. A reduction in PAR levels indicates PARP inhibition.
-
γH2AX Accumulation Assay: Perform Western blotting or IHC on tumor samples using an anti-γH2AX antibody to measure the extent of DNA double-strand breaks.[2] An increase in γH2AX levels suggests drug activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes: Western Blot Protocol for Monitoring PAR Formation Following Mefuparib Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR) network.[1][2] Upon detecting DNA single-strand breaks, PARP is activated and synthesizes poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process known as PARylation.[2] This signaling event recruits DNA repair machinery to the site of damage. Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively.[3][4] By competing with the substrate NAD+, this compound prevents PAR formation, which can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[5][6] Monitoring the inhibition of PAR formation is a key method for assessing the pharmacodynamic efficacy of PARP inhibitors like this compound. This document provides a detailed Western blot protocol to quantify the reduction in PAR levels in cultured cells following treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP signaling pathway in the presence of DNA damage and its inhibition by this compound, along with the experimental workflow for the Western blot analysis.
Caption: PARP1/2 activation by DNA damage and inhibition by Mefuparib.
Caption: Western Blot workflow for PAR formation analysis.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted for different cell lines. Optimization of treatment times, concentrations of DNA damaging agents, and this compound may be necessary.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), Methyl methanesulfonate (MMS))
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PAR monoclonal antibody
-
Mouse or Rabbit anti-Actin, anti-Tubulin, or anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in a cell culture medium to the desired final concentrations. Studies have shown this compound to be effective in the 1-10 µM range for inducing apoptosis and G2/M arrest.[3]
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Induction of DNA Damage:
-
To robustly stimulate PARP activity, treat cells with a DNA damaging agent. This step is crucial to observe the inhibitory effect of this compound.
-
Prepare fresh solutions of the DNA damaging agent (e.g., 1 mM H₂O₂ or 0.01% MMS) in a serum-free medium.
-
Remove the this compound-containing medium and add the DNA damaging agent solution.
-
Incubate for a short period (e.g., 10-15 minutes). This time should be optimized for the specific cell line and damaging agent.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols (e.g., wet or semi-dry transfer).
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The PAR signal will appear as a smear of multiple bands.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-actin, GAPDH, or tubulin) following the same immunoblotting steps.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7] Normalize the intensity of the PAR signal to the corresponding loading control.
-
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table to facilitate comparison between different treatment conditions. The results should be expressed as a fold change relative to the positive control (DNA damage alone).
| Treatment Group | Mefuparib HCl (µM) | DNA Damage Agent | Normalized PAR Intensity (Arbitrary Units) | Fold Change vs. Positive Control |
| Negative Control | 0 | None | Value | Value |
| Vehicle Control | 0 (Vehicle) | + | Value | Value |
| Positive Control | 0 | + | Value | 1.00 |
| Treatment 1 | 1 | + | Value | Value |
| Treatment 2 | 5 | + | Value | Value |
| Treatment 3 | 10 | + | Value | Value |
Researchers should populate this table with their own experimental data. A dose-dependent decrease in the normalized PAR intensity is the expected outcome with increasing concentrations of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Guide to western blot quantification | Abcam [abcam.com]
Mefuparib Hydrochloride: Application Notes and Protocols for Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes crucial for DNA repair.[1][2][3] By impeding the PARP-mediated DNA damage response, this compound exhibits significant anticancer activity, particularly in cancers with deficiencies in homologous recombination repair (HR), such as those with BRCA1 or BRCA2 mutations.[1][4] This mechanism of synthetic lethality leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][4][5] The evaluation of this compound's cytostatic and cytotoxic effects is a critical step in preclinical drug development. This document provides detailed application notes and protocols for assessing the anti-proliferative activity of this compound using two common colorimetric methods: the MTT and SRB assays.
Mechanism of Action: PARP Inhibition
This compound acts as a substrate-competitive inhibitor of PARP1 and PARP2.[2][3] In cells with intact homologous recombination, PARP inhibition is less detrimental. However, in HR-deficient cells, the inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are converted into toxic double-strand breaks during replication. Without a functional HR pathway to repair these breaks, the cell undergoes G2/M arrest and ultimately, apoptosis.[1][4]
Data Presentation: In Vitro Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as determined by cell proliferation assays.
| Cell Line | Cancer Type | HR Status | Assay Type | IC50 (µM) |
| Capan-1 | Pancreatic | BRCA2-/- | SRB | 0.12 ± 0.02 |
| V-C8 | Chinese Hamster | BRCA2-/- | CCK8 | 0.13 ± 0.01 |
| MDA-MB-436 | Breast | BRCA1-/- | CCK8 | 0.24 ± 0.03 |
| RD-ES | Ewing Sarcoma | EWS-FLI1 | CCK8 | 0.31 ± 0.05 |
| A-673 | Ewing Sarcoma | EWS-FLI1 | CCK8 | 0.45 ± 0.06 |
| SK-ES-1 | Ewing Sarcoma | EWS-FLI1 | CCK8 | 0.58 ± 0.07 |
| HCC1937 | Breast | BRCA1-/- | CCK8 | 1.12 ± 0.15 |
| U251 | Glioblastoma | PTEN-/- | SRB | 2.89 ± 0.31 |
| U-87 MG | Glioblastoma | PTEN-/- | SRB | 3.15 ± 0.42 |
| A549 | Lung | HR Proficient | SRB | >10 |
| SW620 | Colorectal | HR Proficient | SRB | >10 |
Data compiled from a study where cells were treated for 7 days (or 3 days for hamster and Ewing sarcoma cells) before performing the assay.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.
Materials:
-
This compound
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.
Materials:
-
This compound
-
96-well tissue culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Drug Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 7 days) at 37°C in a 5% CO2 humidified atmosphere.[1]
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plate five times with slow-running tap water or 1% acetic acid. Remove excess water and allow the plate to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well. Place the plate on a shaker for 5 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth for each concentration of this compound relative to the vehicle control. Plot the percentage of growth against the drug concentration to determine the IC50 value.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: Application Notes for Flow Cytometry Analysis of Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH) is a potent, water-soluble, small molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] PARP enzymes are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs). Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired. This accumulation of DNA damage triggers cell cycle arrest, primarily at the G2/M checkpoint, and subsequently leads to apoptosis. This mechanism of action, known as synthetic lethality, makes this compound a promising therapeutic agent for cancers with HR deficiencies.[1][3]
This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following tables summarize the expected quantitative data on cell cycle distribution following treatment with a potent PARP inhibitor in both HR-deficient (BRCA2 mutant) and HR-proficient cell lines. This data is representative of the effects observed with compounds like this compound.
Table 1: Cell Cycle Distribution in BRCA2-Deficient (V-C8) Cells Treated with this compound (Representative Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (1 µM) | 30.5 | 25.3 | 44.2 |
| This compound (10 µM) | 15.8 | 18.9 | 65.3 |
Table 2: Cell Cycle Distribution in BRCA2-Proficient (V79) Cells Treated with this compound (Representative Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 50.1 | 33.2 | 16.7 |
| This compound (1 µM) | 48.9 | 34.0 | 17.1 |
| This compound (10 µM) | 47.5 | 33.8 | 18.7 |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced G2/M arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials
-
Cell Lines: BRCA2-deficient (e.g., V-C8) and BRCA2-proficient (e.g., V79) cells.
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
70% Ethanol: Ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Protocol for Cell Cycle Analysis
-
Cell Seeding and Culture:
-
Maintain cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed approximately 1 x 10^6 cells into 60 mm culture dishes and allow them to attach and grow for 24 hours to reach exponential growth phase.
-
-
Drug Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.
-
Remove the medium from the culture dishes and add the medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM) or the vehicle control.
-
Incubate the cells for 24 hours.
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium from step 3.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate gating strategies to exclude doublets and debris. Forward scatter (FSC) and side scatter (SSC) can be used to gate on the single-cell population.
-
Measure the PI fluorescence in a linear scale.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each sample.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells. A significant increase in the G2/M population in HR-deficient cells is the expected outcome.
-
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Preparation of Mefuparib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anti-cancer activity in both in-vitro and in-vivo models.[1][2][3] Its high water solubility and oral bioavailability make it a promising candidate for clinical development.[2][3] These application notes provide detailed protocols for the preparation of this compound for in-vivo studies, ensuring consistency and reproducibility in preclinical research.
This compound competitively inhibits PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][4] This inhibition is significantly more potent than for other PARP family members such as PARP3, PARP6, TNKS1, and TNKS2.[1] The primary mechanism of action involves inducing apoptosis and G2/M cell cycle arrest in cancer cells with deficient homologous recombination (HR) repair pathways.[1][2][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H16ClFN2O2 | [6] |
| Molecular Weight | 334.775 g/mol | [5] |
| CAS Number | 1449746-00-2 | [1] |
| Water Solubility | > 35 mg/mL | [2][3] |
| In Vitro Solubility (DMSO) | 25 mg/mL (74.68 mM) with ultrasonic treatment | [4] |
In Vivo Pharmacology and Pharmacokinetics
This compound has demonstrated dose-dependent anti-tumor efficacy in various xenograft models.[1][4] Its favorable pharmacokinetic profile supports its development as an orally administered therapeutic agent.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| V-C8 Xenografts (Mice) | 40-160 mg/kg, orally, every other day for 21 days | Dose- and time-dependent tumor killing, with complete disappearance of some xenografts at higher doses. | [1][4] |
| BR-05-0028 Breast PDX (Mice) | 160 mg/kg, orally, every other day for 21 days | Inhibition of tumor growth without significant loss of body weight. | [4] |
| SD Rats | 10, 20, 40 mg/kg, oral | T1/2: 1.07-1.3 hours; Cmax: 116-725 ng/mL | [1][4] |
| Cynomolgus Monkeys | 5, 10, 20 mg/kg, oral | T1/2: 2.16-2.7 hours; Cmax: 114-608 ng/mL | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a vehicle-based formulation suitable for oral administration in rodent models.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Prepare the vehicle solution by adding the solvents in the following order and ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the vehicle solution thoroughly until it is a homogenous mixture.
-
Add the calculated amount of this compound powder to the vehicle solution.
-
Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
-
If precipitation or phase separation occurs, sonicate the solution in a water bath sonicator for 10-15 minutes, or gently warm the solution to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. This protocol should yield a clear solution of at least 2.5 mg/mL.[1]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Caption: Workflow for preparing this compound for oral administration.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PARP1/2, which are crucial enzymes in the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand DNA breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest at the G2/M phase and ultimately lead to apoptosis, a process known as synthetic lethality.
Caption: Simplified signaling pathway of this compound in HR-deficient cells.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and the associated solvents. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | C17H16ClFN2O2 | CID 117734810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selecting appropriate cancer cell lines for Mefuparib hydrochloride studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] PARP enzymes are critical components of the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[4][5] These SSBs subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be accurately repaired in the absence of a functional HR pathway. This accumulation of genomic damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[2][5] this compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models, particularly in HR-deficient tumors.[1][2]
These application notes provide a guide for selecting appropriate cancer cell lines for studying the effects of this compound and offer detailed protocols for key experimental assays.
Selecting Appropriate Cancer Cell Lines
The primary mechanism of action for this compound relies on the principle of synthetic lethality in the context of homologous recombination deficiency (HRD). Therefore, the selection of appropriate cancer cell lines with well-characterized HR status is paramount for meaningful in vitro studies.
Criteria for Cell Line Selection:
-
Homologous Recombination (HR) Status: The most critical factor is the HR status of the cell line. It is essential to include both HR-deficient (HRD) and HR-proficient (HRP) cell lines to demonstrate the selective cytotoxic effect of this compound.
-
HR-Deficient (HRD) Cell Lines: These cell lines are expected to be sensitive to this compound. HRD can arise from mutations in key HR pathway genes such as BRCA1, BRCA2, PALB2, RAD51C, etc., or through epigenetic silencing of these genes.
-
HR-Proficient (HRP) Cell Lines: These cell lines should be relatively resistant to this compound monotherapy. They serve as crucial negative controls. However, they can be used to study the synergistic effects of this compound with DNA-damaging agents like temozolomide.[2][3]
-
-
Tissue of Origin: Select cell lines from various cancer types where HRD is prevalent, such as breast, ovarian, pancreatic, and prostate cancers, to assess the broad applicability of this compound.[2]
-
Genetic Background: Beyond the HR status, the overall genetic background of the cell lines should be considered, as other mutations (e.g., in TP53) can influence the response to PARP inhibitors.
-
Drug Transporter Expression: While this compound has high bioavailability, differences in the expression of drug efflux pumps (e.g., P-glycoprotein) among cell lines could potentially influence intracellular drug concentrations and should be considered when interpreting results.
Recommended Cancer Cell Lines for this compound Studies:
| Cell Line | Cancer Type | HR Status | Key Genetic Features | Expected Sensitivity to Mefuparib |
| HR-Deficient | ||||
| MDA-MB-436 | Breast Cancer | Deficient | BRCA1 mutant | High |
| UWB1.289 | Ovarian Cancer | Deficient | BRCA1 mutant | High |
| Capan-1 | Pancreatic Cancer | Deficient | BRCA2 mutant | High |
| V-C8 | Hamster Ovary | Deficient | BRCA2 deficient | High |
| HCC1937 | Breast Cancer | Deficient | BRCA1 mutant | Moderate (may exhibit some resistance mechanisms)[6] |
| PE01 | Ovarian Cancer | Deficient | BRCA2 mutant | High |
| HR-Proficient | ||||
| MDA-MB-231 | Breast Cancer | Proficient | BRCA wild-type | Low |
| MCF7 | Breast Cancer | Proficient | BRCA wild-type | Low |
| UWB1.289+BRCA1 | Ovarian Cancer | Proficient | BRCA1 addback | Low |
| SW620 | Colorectal Adenocarcinoma | Proficient | BRCA wild-type | Low |
| A549 | Lung Carcinoma | Proficient | BRCA wild-type | Low |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 for PARP1 | 3.2 nM | Enzyme Assay | [1][3] |
| IC50 for PARP2 | 1.9 nM | Enzyme Assay | [1][3] |
| Average IC50 (Cell Proliferation) | 2.16 µM | 11 HR-deficient cancer cell lines | [1] |
| IC50 Range (Cell Proliferation) | 0.12 µM - 3.64 µM | 11 HR-deficient cancer cell lines | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This protocol visualizes and quantifies the formation of DNA double-strand breaks.
Materials:
-
Selected cancer cell lines grown on coverslips in 12-well plates
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.3% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
PARP Activity Assay (Cell-Based ELISA)
This protocol measures the inhibition of PARP activity within cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
Cell-based PARP activity assay kit (colorimetric or chemiluminescent)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage (e.g., with H2O2 or another DNA damaging agent as per the kit instructions) to stimulate PARP activity.
-
Follow the manufacturer's protocol for the cell-based PARP activity assay. This typically involves cell lysis, incubation with a PARP substrate (e.g., biotinylated NAD+), and detection of the PARylated substrate using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of PARP inhibition relative to the DNA damage-induced control without the inhibitor.
Visualizations
Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.
Caption: Workflow for evaluating this compound in selected cancer cell lines.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: Application Notes and Protocols for Tumor Radiosensitization
For Research Use Only.
Introduction
Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1] By competitively inhibiting PARP enzymes, this compound disrupts the cellular DNA damage response (DDR), particularly the repair of DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of highly cytotoxic DNA double-strand breaks (DSBs).[2] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[3][4]
The mechanism of action of PARP inhibitors provides a strong rationale for their use as radiosensitizers.[2][5][6][7] Radiotherapy is a cornerstone of cancer treatment that induces tumor cell death primarily through the generation of DNA SSBs and DSBs.[2] By inhibiting the repair of radiation-induced SSBs, PARP inhibitors can enhance the cytotoxic effects of radiation, leading to increased tumor cell killing for the same radiation dose.[2][8] Preclinical studies with various PARP inhibitors have consistently demonstrated significant radiosensitization across a range of cancer types.[5][6] While specific data for this compound in combination with radiotherapy is not yet available, its potent PARP1/2 inhibition suggests a strong potential for radiosensitizing activity.
These application notes provide a comprehensive overview of the scientific basis and experimental protocols for investigating this compound as a tumor radiosensitizer.
Mechanism of Action: PARP Inhibition and Radiosensitization
Ionizing radiation damages DNA through direct energy deposition and indirectly through the generation of reactive oxygen species. This results in a variety of DNA lesions, with SSBs being the most frequent. PARP1 is a key sensor of SSBs and, upon binding to damaged DNA, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating SSB repair through the base excision repair (BER) pathway.
This compound, by inhibiting PARP1/2, prevents the efficient repair of radiation-induced SSBs.[2] When the cell enters the S-phase of the cell cycle, the replication machinery encounters these unrepaired SSBs, leading to the collapse of the replication fork and the formation of more complex and lethal DSBs.[2] In normal, healthy tissues, these DSBs can be repaired by the high-fidelity HR pathway. However, many tumor cells have deficiencies in the HR pathway, making them highly dependent on PARP-mediated repair for survival. Thus, the combination of radiation and a PARP inhibitor like this compound is expected to be synthetically lethal in HR-deficient tumors, leading to a tumor-selective radiosensitization effect.
The signaling pathway for PARP inhibition-mediated radiosensitization is illustrated below.
Caption: this compound inhibits PARP1, leading to radiosensitization.
Quantitative Data from Preclinical Studies of PARP Inhibitors as Radiosensitizers
While specific data for this compound is not yet published, the following tables summarize representative quantitative data from preclinical studies of other PARP inhibitors in combination with radiation. This data illustrates the expected level of radiosensitizing effect.
Table 1: In Vitro Radiosensitization by PARP Inhibitors
| PARP Inhibitor | Cell Line | Cancer Type | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| Olaparib | Glioblastoma | Brain | 1.27 - 1.60 | [5] |
| Olaparib | Esophageal Cancer | Esophageal | ~1.5 (under hypoxia) | [2] |
| Rucaparib | Prostate Cancer | Prostate | Not specified, but significant | [8] |
| Niraparib | Lung, Breast, Prostate | Various | Not specified, but effective | [2] |
| Veliparib | Colorectal Cancer | Colorectal | Potent radiosensitizer | [9] |
SER/DEF values are typically measured at a specific survival fraction (e.g., 50% or 10%) from clonogenic survival assays. A value greater than 1 indicates radiosensitization.
Table 2: In Vivo Radiosensitization by PARP Inhibitors
| PARP Inhibitor | Tumor Model | Cancer Type | Endpoint | Result | Reference |
| Olaparib | Pancreatic Cancer Xenograft | Pancreatic | Tumor Growth Delay | Significant increase in growth delay with combination therapy | [2] |
| Veliparib | Colorectal Tumor Xenograft | Colorectal | Tumor Growth Delay & Survival | Significantly prolonged tumor growth delay and survival with combination therapy | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the radiosensitizing potential of this compound.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of an agent at the cellular level.
Materials:
-
Cancer cell lines of interest (e.g., HR-deficient and HR-proficient lines for comparison)
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-24 hours) before irradiation.
-
Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control group. Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale. Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This assay measures the formation of DNA double-strand breaks, which are a hallmark of radiation-induced DNA damage and are expected to be enhanced by PARP inhibition.
Materials:
-
Cancer cell lines cultured on coverslips
-
This compound
-
X-ray irradiator
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control, followed by irradiation as described in Protocol 1.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 1, 4, 24 hours), fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in the combination treatment group compared to radiation alone indicates enhanced DNA damage.
Protocol 3: In Vivo Tumor Growth Delay Study
This experiment evaluates the radiosensitizing effect of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulated for oral administration
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Treatment:
-
Administer this compound or vehicle orally at a predetermined dose and schedule.
-
Deliver a fractionated course of radiation to the tumors (e.g., 2 Gy per day for 5 days). This compound is typically administered 1-2 hours before each radiation fraction.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. The time for tumors to reach a specific size (e.g., 4 times the initial volume) is determined, and the tumor growth delay is calculated as the difference in this time between treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound as a radiosensitizer.
Caption: A typical workflow for preclinical evaluation of a radiosensitizer.
Conclusion
This compound is a potent PARP1/2 inhibitor with a mechanism of action that strongly supports its investigation as a tumor radiosensitizer. The provided application notes and protocols offer a framework for researchers to explore the synergistic effects of this compound and radiation in preclinical cancer models. Such studies are crucial for establishing the scientific rationale and providing the necessary data to advance this promising therapeutic strategy to clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly-(ADP-ribose)-polymerase inhibitors as radiosensitizers: a systematic review of pre-clinical and clinical human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors as Radiosensitizers: A Comprehensive Review of Preclinical Evidence and Clinical Applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Combination Therapy with Radiation and PARP Inhibition Enhances Responsiveness to Anti-PD-1 Therapy in Colorectal Tumor Models [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Mefuparib Hydrochloride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term in vitro treatment of cell cultures with Mefuparib hydrochloride (MPH), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of studies involving chronic exposure to this compound.
Introduction to this compound
This compound is an orally active, substrate-competitive small molecule that selectively inhibits PARP1 and PARP2, with IC50 values of 3.2 nM and 1.9 nM, respectively[1][2]. By inhibiting these key enzymes in the base excision repair (BER) pathway, this compound leads to the accumulation of unrepaired single-strand DNA breaks. During DNA replication, these breaks are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality, characterized by G2/M cell cycle arrest and apoptosis[1][3][4].
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action of this compound is the inhibition of PARP1 and PARP2. This disruption of DNA repair pathways is particularly effective in HR-deficient cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PARP1 IC50 | 3.2 nM | [1][2] |
| PARP2 IC50 | 1.9 nM | [1][2] |
| Average IC50 (cancer cell lines) | 2.16 µM (range: 0.12 - 3.64 µM) | [5] |
Table 2: Effective Concentrations in Short-Term Cell Culture (24-48 hours)
| Cell Line | Concentration Range | Observed Effect | Reference |
| V-C8 (BRCA2 deficient) | 1 - 10 µM | G2/M Arrest, Apoptosis | [1][5] |
| MDA-MB-436 (BRCA1 deficient) | 1 - 10 µM | Increased γH2AX levels | [1][5] |
Table 3: Hypothetical Dose Escalation for Long-Term Treatment
This table provides a generalized, hypothetical protocol for generating resistance, which should be optimized for each specific cell line.
| Phase | Duration | Mefuparib HCl Concentration | Key Actions |
| Initial Treatment | 2-4 weeks | Start at IC50 | Monitor cell viability and growth rate. |
| Dose Escalation 1 | 2-4 weeks | 1.5x - 2x IC50 | Passage surviving cells; increase drug concentration. |
| Dose Escalation 2 | 2-4 weeks | 2x - 4x IC50 | Continue to select for resistant populations. |
| Maintenance | Ongoing | Highest tolerated dose | Maintain drug pressure to prevent reversion. |
Experimental Protocols
Protocol 1: Short-Term (24-72 hours) Treatment for Acute Effects
This protocol is designed to assess the immediate effects of this compound on cell viability, apoptosis, and cell cycle progression.
Materials:
-
Cancer cell lines (e.g., V-C8, MDA-MB-436)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (6, 24, or 96-well)
-
Reagents for desired endpoint analysis (e.g., CellTiter-Glo®, Annexin V-FITC, Propidium Iodide)
Procedure:
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 to 10 µM. Remove the existing medium from the cells and replace it with the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Cell Viability: Use a suitable assay (e.g., MTS, CellTiter-Glo®) to determine the percentage of viable cells relative to the vehicle control.
-
Apoptosis: Stain cells with Annexin V and a viability dye (e.g., PI, 7-AAD) and analyze by flow cytometry.
-
Cell Cycle: Fix cells in ethanol, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blotting: Lyse cells and perform western blotting for key markers such as cleaved PARP, γH2AX, and cell cycle-related proteins.
-
Protocol 2: Long-Term (Weeks to Months) Treatment for Chronic Effects and Resistance Development
This protocol provides a general framework for studying the long-term effects of this compound and for the potential generation of drug-resistant cell lines. This protocol requires careful optimization for each cell line.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks (T-25 or T-75)
-
Cryovials for cell banking
Procedure:
Phase 1: Initial Treatment and Dose Finding
-
Determine the IC50 of this compound for the parental cell line using a short-term viability assay (as described in Protocol 1).
-
Seed the parental cells in a culture flask and treat with this compound at a starting concentration equal to the IC50.
-
Maintain the cells in culture with continuous exposure to the drug. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Monitor the cells for signs of toxicity and growth inhibition. Initially, a significant proportion of cells may die.
Phase 2: Dose Escalation and Selection
-
Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
After the cell population appears stable at the initial concentration, gradually increase the concentration of this compound (e.g., by a factor of 1.5 to 2).
-
Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve cells at each stage of dose escalation to have backups.
Phase 3: Characterization of Long-Term Treated/Resistant Cells
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound compared to the parental line, perform characterization studies.
-
Determine the new IC50 of the long-term treated/resistant cell line and compare it to the parental line.
-
Investigate the molecular mechanisms of adaptation or resistance through techniques such as western blotting (for DNA repair proteins, cell cycle regulators), RNA sequencing, or whole-exome sequencing.
-
Assess for cross-resistance to other PARP inhibitors or DNA damaging agents.
Important Considerations for Long-Term Studies:
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can affect cellular responses to treatment.
-
Cell Line Authentication: Periodically authenticate the cell line to ensure its identity.
-
Control Populations: Maintain a parallel culture of the parental cell line treated with the vehicle (DMSO) to control for effects of long-term culture.
-
Intermittent Dosing: As an alternative to continuous exposure, an intermittent dosing schedule (e.g., treatment for a few days followed by a drug-free period) can also be employed to mimic clinical dosing regimens.
These protocols and notes provide a foundational guide for investigating the long-term effects of this compound in cell culture. Researchers should adapt and optimize these procedures for their specific cell models and experimental questions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mefuparib hydrochloride solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mefuparib hydrochloride in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is characterized by its high water solubility.[1][2][3] Published data indicates a solubility of greater than 35 mg/mL in water.[1][2] It is also soluble in DMSO, with suppliers often providing a solubility of 10 mM.[4]
Q2: I am observing precipitation when dissolving this compound. What could be the cause?
A2: While this compound has high water solubility, precipitation can still occur under certain conditions. Potential causes include:
-
Incorrect Solvent: Attempting to dissolve the compound in a non-polar or low-polarity solvent will likely result in insolubility.
-
Supersaturation: Trying to achieve a concentration significantly higher than the known solubility limits can lead to precipitation.
-
Low Temperature: The solubility of compounds often decreases at lower temperatures. Ensure your solvent is at room temperature before dissolving.
-
pH of the Solution: The pH of your final solution, especially in cell culture media, can affect the solubility of a hydrochloride salt.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in your cell culture medium.
-
For Water-Based Buffers: Given its high water solubility, you can directly dissolve this compound in sterile, purified water or a buffer such as PBS.
-
For Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. A stock solution of 10 mM in DMSO is a standard practice.[4]
Q4: What is the recommended storage condition for this compound solutions?
A4: To maintain the stability and activity of this compound, proper storage is crucial.
-
Solid Powder: Store the solid compound at -20°C for long-term storage (up to 12 months) or at 4°C for shorter periods (up to 6 months).[4]
-
In Solvent: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
Q5: I see precipitation when I add my this compound stock solution to the cell culture medium. How can I fix this?
A5: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate this:
-
Increase the Final Volume: Dilute the stock solution into a larger volume of medium to ensure the final DMSO concentration is low (typically less than 0.5%) and the compound remains in solution.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed medium can help maintain solubility.
-
Vortex Gently While Adding: Slowly add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
Solubility Data
| Solvent | Reported Solubility | Source |
| Water | > 35 mg/mL | [1][2] |
| DMSO | 10 mM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the Required Mass: this compound has a molecular weight of approximately 334.78 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need 3.35 mg of the compound.
-
Weigh the Compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the powder.
-
Ensure Complete Dissolution: Vortex the solution gently until the compound is fully dissolved. Sonication in a water bath for a few minutes can aid dissolution if needed.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots and store at -80°C.
Protocol 2: Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Remember to include a vehicle control (e.g., medium with the same final concentration of DMSO). Typical in vitro concentrations for this compound range from 1 µM to 10 µM.[6][7]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visual Guides
Troubleshooting Workflow for Solubility Issues
A troubleshooting workflow for addressing solubility issues with this compound.
This compound's Target Pathway: PI3K/Akt/mTOR
This compound is a PARP inhibitor, which is often studied in the context of DNA damage repair and its interplay with cell survival pathways like PI3K/Akt/mTOR. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10][11] Its dysregulation is a common feature in many cancers.[12]
A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Optimizing Mefuparib hydrochloride concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of Mefuparib hydrochloride (MPH), a potent and selective PARP1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, substrate-competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] In cancer cells, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway (e.g., BRCA1/2 mutations), inhibition of PARP leads to an accumulation of unrepaired DNA single-strand breaks. During DNA replication, these breaks are converted into toxic double-strand breaks. The cell's inability to accurately repair these double-strand breaks through the faulty HR pathway results in G2/M cell cycle arrest, subsequent apoptosis, and selective cancer cell death, a concept known as synthetic lethality.[3][4]
Q2: What is a good starting concentration for my in vitro experiments?
A2: For initial in vitro studies, a concentration range of 1-10 μM is recommended.[1][5] This range has been shown to effectively induce G2/M arrest and apoptosis in sensitive cell lines.[1][5] The average IC50 for proliferation inhibition across various cancer cell lines is 2.16 μM (ranging from 0.12 μM to 3.64 μM).[1][5] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: I am not observing the expected level of apoptosis. What could be the reason?
A3: There are several potential reasons for this:
-
Cell Line Insensitivity: this compound is most effective in cell lines with a deficient homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutant).[3] Verify the HR status of your cell line. HR-proficient cells will be significantly less sensitive.
-
Incorrect Concentration: Ensure you have performed a thorough dose-response experiment to identify the optimal concentration for your specific cell line, as sensitivity can vary.
-
Incubation Time: Apoptosis is a downstream effect of PARP inhibition. Ensure you are incubating the cells with this compound for a sufficient duration. Studies have shown apoptosis induction at 48 hours.[1]
-
Drug Stability: Ensure the this compound solution is properly prepared and stored to maintain its activity.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by observing the downstream effects of PARP inhibition. A key biomarker is the reduction of poly(ADP-ribose) (PAR) formation.[3][4] Additionally, you can measure the accumulation of DNA double-strand breaks by detecting increased levels of phosphorylated H2AX (γH2AX).[3][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Efficacy in In Vitro Assays | Cell line is not sensitive (HR-proficient). | Use a well-characterized HR-deficient cell line (e.g., MDA-MB-436, V-C8) as a positive control.[1][3] |
| Suboptimal drug concentration. | Perform a dose-response curve starting from nanomolar to low micromolar ranges (e.g., 0.01 μM to 20 μM) to determine the IC50 for your cell line. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your desired endpoint (e.g., apoptosis, cell cycle arrest).[1] | |
| Inconsistent Results Between Experiments | Drug solution degradation. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store aliquots at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. |
| Cell culture variability. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. | |
| High Background Signal in Western Blot for γH2AX | Basal level of DNA damage in cells. | Ensure gentle cell handling and optimal culture conditions to minimize baseline DNA damage. Include an untreated control to establish baseline γH2AX levels. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PARP1 IC50 | 3.2 nM | [1][2][6] |
| PARP2 IC50 | 1.9 nM | [1][2][6] |
| Average Proliferation Inhibition IC50 | 2.16 μM (Range: 0.12 - 3.64 μM) | [1][5] |
| Effective Concentration for G2/M Arrest | 1 - 10 μM (at 24 hours) | [1][5] |
| Effective Concentration for Apoptosis | 1 - 10 μM (at 48 hours) | [1][5] |
Table 2: In Vivo Pharmacokinetics of this compound (Oral Administration)
| Species | Dose (mg/kg) | T1/2 (hours) | Cmax (ng/mL) | Reference |
| SD Rats | 10 | 1.07 | 116 | [1][5] |
| 20 | 1.3 | 321 | [1][5] | |
| 40 | 1.2 | 725 | [1][5] | |
| Cynomolgus Monkeys | 5 | 2.16 | 114 | [1][5] |
| 10 | 2.7 | 258 | [1][5] | |
| 20 | 2.5 | 608 | [1][5] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the highest dose is 20-40 μM.
-
Treatment: Remove the existing medium from the cells and add 100 μL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for γH2AX Detection
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1, 5, 10 μM) for 24 hours. Include an untreated or vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in HR-deficient cells.
Caption: Experimental workflow for determining the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(CVL218) Datasheet DC Chemicals [dcchemicals.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
Unexpected off-target effects of Mefuparib hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mefuparib hydrochloride. The information addresses potential issues related to the compound's selectivity and helps distinguish on-target from potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (MPH) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3][4] By inhibiting PARP1/2 in a substrate-competitive manner, MPH prevents the repair of single-strand DNA breaks.[2][3] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired single-strand breaks lead to double-strand breaks during DNA replication. This accumulation of DNA damage results in G2/M cell cycle arrest, apoptosis, and ultimately, synthetic lethality in cancer cells.[2][3]
Q2: My results are inconsistent when assessing cell viability. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure that the cell lines used have a confirmed homologous recombination (HR) deficiency if you are expecting to observe synthetic lethality. The potent cytotoxic effects of this compound are most pronounced in HR-deficient cells.[2][3] Secondly, the IC50 value of MPH can vary between different cancer cell lines, with reported averages around 2.16 μM but ranging from 0.12 μM to 3.64 μM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration. Lastly, confirm the compound's stability in your media over the course of the experiment.
Q3: I am observing some effects in my HR-proficient (wild-type) control cells. Is this an off-target effect?
A3: While this compound is highly selective for PARP1/2, it can inhibit other PARP family members at higher concentrations, which might lead to effects in HR-proficient cells. Specifically, it has been shown to inhibit Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) with IC50 values of 1.6 μM and 1.3 μM, respectively.[1] These concentrations are significantly higher than its IC50 for PARP1 (3.2 nM) and PARP2 (1.9 nM).[1][4] If you are using concentrations in the micromolar range, you may be observing effects due to inhibition of TNKS1/2 or other weaker off-targets. To confirm that the primary effect is due to PARP1/2 inhibition, you can perform a PARP activity assay or use PARP1 knockout cells to see if the phenotype is rescued.[2]
Q4: How can I confirm that this compound is engaging its target (PARP1/2) in my experimental system?
A4: There are several ways to confirm on-target activity. A common method is to measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity. Treatment with effective concentrations of this compound should lead to a significant reduction in PAR levels.[2][3] Another key pharmacodynamic biomarker is the phosphorylation of H2AX (γH2AX), which marks double-strand DNA breaks.[2][3] An increase in γH2AX foci following treatment indicates that the inhibition of PARP is leading to the expected accumulation of DNA damage.[2][3]
Quantitative Data: Selectivity Profile of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against various PARP family enzymes. This data is critical for designing experiments and interpreting results, especially when considering potential off-target effects at higher concentrations.
| Target Enzyme | IC50 Value | Citation |
| PARP1 | 3.2 nM | [1][4] |
| PARP2 | 1.9 nM | [1][4] |
| TNKS1 (PARP5a) | 1.6 µM | [1] |
| TNKS2 (PARP5b) | 1.3 µM | [1] |
| PARP3 | >10 µM | [1] |
| PARP6 | >10 µM | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX Foci
This protocol details the steps to visualize and quantify DNA double-strand breaks as a marker of this compound's on-target activity.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle-treated control.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus. A significant increase in foci in treated cells compared to controls indicates an accumulation of double-strand DNA breaks.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution to detect the G2/M arrest characteristic of PARP inhibition in HR-deficient cells.
Materials:
-
Cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at various concentrations for 24 hours.[1] Include a vehicle control.
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). An accumulation of cells in the G2/M phase in treated samples compared to controls is indicative of the expected drug effect.[1][2]
Visualizations
Caption: Signaling pathway of this compound in HR-deficient cells.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
Interpreting variable results in Mefuparib hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results from experiments involving Mefuparib hydrochloride (MPH).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?
Answer:
The variability in the half-maximal inhibitory concentration (IC50) of this compound is expected and is primarily attributed to the differential genetic backgrounds of the cancer cell lines, particularly in the context of DNA damage repair pathways. This compound is a potent inhibitor of PARP1 and PARP2, enzymes crucial for repairing single-strand DNA breaks.[1][2][3] Its cytotoxic effect is most pronounced in cancer cells with deficiencies in the homologous recombination (HR) repair pathway, a phenomenon known as synthetic lethality.[2][3]
Troubleshooting Guide:
-
Problem: High IC50 value or lack of sensitivity in a specific cell line.
-
Possible Cause: The cell line may have a proficient homologous recombination repair system.
-
Solution:
-
Verify HR Status: Confirm the homologous recombination status of your cell line. Cell lines with mutations in genes like BRCA1 or BRCA2 are known to be HR-deficient and are generally more sensitive to PARP inhibitors.[2]
-
Positive Control: Use a well-characterized HR-deficient cell line (e.g., V-C8, MDA-MB-436) as a positive control to ensure the drug is active.[2]
-
Combination Therapy: In HR-proficient cells, this compound can be used to sensitize them to DNA-damaging agents like temozolomide.[2][3] Consider combination studies to enhance its efficacy.
-
-
-
Problem: Inconsistent IC50 values between experimental repeats.
-
Possible Cause: Inconsistent cell health, passage number, or assay conditions.
-
Solution:
-
Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions.
-
Assay Optimization: Optimize seeding density and incubation time. Proliferation assays are typically run for 48-72 hours.
-
Drug Preparation: this compound has high water solubility (>35 mg/mL).[2][3] Prepare fresh stock solutions and perform serial dilutions accurately. Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
-
FAQ 2: My apoptosis assay (e.g., Annexin V/PI staining) is showing inconsistent or weak induction of apoptosis after this compound treatment. What could be the reason?
Answer:
This compound induces apoptosis, particularly in HR-deficient cells.[1][2][3] However, the extent and timing of apoptosis can vary depending on the cell line and experimental conditions. Weak or inconsistent results may stem from several factors.
Troubleshooting Guide:
-
Problem: Low percentage of apoptotic cells.
-
Possible Cause: Sub-optimal drug concentration or insufficient incubation time.
-
Solution:
-
Concentration Gradient: Test a range of concentrations around the predetermined IC50 value for your cell line.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. Apoptosis is a downstream event of DNA damage and cell cycle arrest.[2]
-
-
Possible Cause: The primary response of the cell line might be cell cycle arrest rather than immediate apoptosis.
-
Solution:
-
-
Problem: High background apoptosis in the control group.
-
Possible Cause: Poor cell health or harsh experimental handling.
-
Solution:
-
Gentle Cell Handling: Ensure gentle cell handling during harvesting and staining to minimize mechanical damage.
-
Healthy Cultures: Use cells from a healthy, logarithmically growing culture.
-
-
FAQ 3: I am not observing the expected increase in γH2AX levels after this compound treatment in my Western blot or immunofluorescence assay. How can I troubleshoot this?
Answer:
An increase in γH2AX, a marker for DNA double-strand breaks, is a key pharmacodynamic biomarker for PARP inhibitor activity.[2][3] The absence of a clear signal may indicate issues with the experimental setup or the cellular context.
Troubleshooting Guide:
-
Problem: No significant change in γH2AX levels.
-
Possible Cause: The cell line is proficient in DNA repair, rapidly resolving the DNA damage.
-
Solution:
-
Use HR-deficient cells: Confirm the effect in a known HR-deficient cell line like MDA-MB-436, where this compound has been shown to increase γH2AX levels.[2]
-
-
Possible Cause: Inappropriate timing of the endpoint.
-
Solution:
-
Time-Course Analysis: The accumulation of γH2AX can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to capture the peak of the response.
-
-
Possible Cause: Technical issues with the assay.
-
Solution:
-
Positive Control: Include a positive control for DNA damage, such as treatment with a topoisomerase inhibitor (e.g., etoposide) or H2O2, to validate the γH2AX antibody and detection system.[2]
-
Antibody Validation: Ensure the primary antibody against γH2AX is validated and used at the correct dilution.
-
-
Data Presentation
Table 1: In Vitro Proliferation-Inhibitory Effects of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | HR Status | IC50 (µM) |
| V-C8 | Chinese Hamster | BRCA2-deficient | Data not specified, but sensitive |
| V79 | Chinese Hamster | BRCA2-proficient | Data not specified, but resistant |
| MDA-MB-436 | Breast | BRCA1-deficient | Data not specified, but sensitive |
| Capan-1 | Pancreas | BRCA2-deficient | Data not specified, but sensitive |
| Average of 11 HR-deficient cell lines | Various | Deficient | 2.16 |
Source: Data synthesized from He et al., 2017.[2]
Table 2: In Vitro PARP Inhibitory Activity of this compound
| Enzyme | IC50 (nM) |
| PARP1 | 3.2 |
| PARP2 | 1.9 |
| TNKS1 | 1600 |
| TNKS2 | 1300 |
Source: MedChemExpress, Probechem Biochemicals.[1][5]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for γH2AX
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX (Ser139) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of this compound in inducing synthetic lethality.
Caption: Troubleshooting workflow for variable experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
How to minimize Mefuparib hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Mefuparib hydrochloride in their experiments. Our aim is to help you minimize issues such as precipitation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: this compound is characterized by its excellent water solubility.[1][2][3] Published data indicates a solubility of greater than 35 mg/mL in aqueous solutions.[1][2][3] This high solubility is a significant advantage over other PARP inhibitors, such as Olaparib (AZD2281), which has a much lower aqueous solubility of 0.1 mg/mL.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While this compound has high water solubility, for experimental purposes, it is often practical to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1] A stock solution of 10 mM in DMSO is a standard concentration.[4]
Q3: How should I store this compound stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of your this compound stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5][6]
Storage Recommendations for Stock Solutions [5][6]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q4: Can I prepare working solutions directly in cell culture media?
A4: Yes, due to its high water solubility, you can prepare working solutions by diluting the DMSO stock solution directly into your cell culture media. However, it is important to ensure that the final concentration of DMSO in the media is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Minimizing Precipitation
Precipitation of this compound in cell culture media is uncommon due to its high solubility. However, if you encounter this issue, this guide provides a systematic approach to identify and resolve the problem.
Initial Checks and Solutions
If you observe precipitation, consider the following potential causes and solutions:
-
Stock Solution Concentration: Preparing a stock solution that is too concentrated in DMSO can sometimes lead to precipitation when diluted into an aqueous environment like cell culture media.
-
Recommendation: Adhere to the recommended stock solution concentrations (e.g., 10 mM in DMSO).[4]
-
-
Final Concentration in Media: While highly soluble, attempting to achieve an excessively high final concentration in your media could potentially exceed its solubility limit under specific media conditions.
-
Media Components: Although unlikely, certain components in complex or serum-rich media could potentially interact with the compound.
-
Recommendation: To test for this, you can try dissolving the compound in a simpler, serum-free basal medium first.
-
-
pH of the Media: The pH of the cell culture media can influence the solubility of compounds.
-
Recommendation: Ensure your media is properly buffered and within the physiological pH range (typically 7.2-7.4).
-
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow to troubleshoot this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Determine the required volume of DMSO. The molecular weight of this compound is 334.78 g/mol . To make a 10 mM solution, you will dissolve 3.3478 mg in 1 mL of DMSO.
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile tubes
-
-
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture media. For example, to make 10 mL of a 10 µM working solution:
-
(10 mM) x V1 = (10 µM) x (10 mL)
-
(10,000 µM) x V1 = 100 µM·mL
-
V1 = 0.01 mL or 10 µL
-
-
Add the calculated volume (10 µL) of the 10 mM stock solution to the 10 mL of pre-warmed cell culture media.
-
Mix thoroughly by gentle inversion or pipetting.
-
Ensure the final DMSO concentration is below cytotoxic levels (e.g., in this example, it is 0.1%).
-
Use the working solution immediately for your experiments. It is recommended to prepare fresh working solutions for each experiment.[5]
-
Summary of this compound Properties
| Property | Value | Reference |
| Aqueous Solubility | > 35 mg/mL | [1][2][3] |
| Recommended Stock Solvent | DMSO | [1] |
| Typical Stock Concentration | 10 mM | [4] |
| Typical In Vitro Working Concentration | 1-10 µM | [5][7] |
By following these guidelines and protocols, researchers can confidently prepare and use this compound solutions, minimizing the risk of precipitation and ensuring the integrity of their experimental outcomes.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Addressing inconsistent PARP inhibition with Mefuparib hydrochloride
Welcome to the Mefuparib Hydrochloride (MPH) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for PARP inhibition studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (MPH) is a potent and selective inhibitor of PARP1 and PARP2 enzymes.[1][2][3] It functions as a substrate-competitive inhibitor, binding to the NAD+ pocket of the PARP enzymes.[4][5] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. This results in G2/M cell cycle arrest and ultimately, apoptosis, a concept known as synthetic lethality.[4][5][6]
Q2: What are the key pharmacodynamic biomarkers for this compound activity?
The primary pharmacodynamic biomarkers for assessing this compound's activity are the reduction of poly(ADP-ribose) (PAR) formation and the accumulation of γH2AX, a marker for DNA double-strand breaks.[4][5] A direct relationship has been observed between the anticancer activity of MPH and its ability to inhibit PAR formation and increase γH2AX levels.[4][5]
Q3: What is the solubility and stability of this compound?
This compound is characterized by its high water solubility (> 35 mg/ml).[4][5] For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[7]
Q4: Does this compound have off-target effects?
This compound is a highly selective inhibitor of PARP1 and PARP2.[3] However, at higher concentrations, it can inhibit other PARP family members, such as TNKS1 (IC50=1.6 μM) and TNKS2 (IC50=1.3 μM).[1][2] It shows significantly less activity against PARP3 and PARP6 (IC50 > 10 μM).[1][2] As with any small molecule inhibitor, off-target effects are a possibility and should be considered, especially when using high concentrations or observing unexpected phenotypes.[8][9][10]
Troubleshooting Guide: Addressing Inconsistent PARP Inhibition
Inconsistent results in PARP inhibition experiments can arise from various factors, from experimental design to technical execution. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than expected or no observed PARP inhibition.
| Potential Cause | Recommended Action |
| Incorrect Drug Concentration | Verify the calculated concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Insensitivity | Confirm the homologous recombination (HR) status of your cell line. HR-proficient cells will be less sensitive to PARP inhibitors alone. Consider combining this compound with a DNA-damaging agent like temozolomide to potentiate its effects in HR-proficient cells.[4][5] |
| Inactive Compound | Ensure proper storage of this compound to prevent degradation. If possible, test the activity of the compound in a cell-free PARP activity assay. |
| Assay-Specific Issues | For Western blotting of PAR, ensure efficient protein extraction and transfer. For γH2AX immunofluorescence, optimize antibody concentration and incubation times. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and plates. |
| Variable Drug Treatment Time | Administer this compound for a consistent duration in all replicates. Stagger the addition of the drug to account for handling time between plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Technical Errors in Assay | Ensure thorough mixing of all reagents and consistent incubation times and temperatures. For plate-based assays, check for and eliminate any bubbles in the wells. |
Issue 3: Discrepancy between different methods of measuring PARP inhibition.
| Potential Cause | Recommended Action |
| Different Assay Sensitivities | A cell-free PARP activity assay may show inhibition at lower concentrations than what is required to induce a downstream cellular effect like γH2AX accumulation or apoptosis. |
| Timing of Downstream Events | PAR formation is an immediate event, while γH2AX accumulation and apoptosis occur over a longer period. Ensure your experimental time points are appropriate for the specific endpoint being measured.[4] |
| Off-Target Effects at High Concentrations | At very high concentrations, observed cell death may be due to off-target effects rather than specific PARP inhibition. Correlate cell viability data with pharmacodynamic markers like PAR reduction to confirm on-target activity. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | HR Status | IC50 (μM) |
| MDA-MB-436 | Breast | BRCA1 -/- | Not specified, but potent inhibition shown |
| Capan-1 | Pancreas | BRCA2 -/- | Not specified, but potent inhibition shown |
| V-C8 | Chinese Hamster Ovary | BRCA2 -/- | Not specified, but potent inhibition shown |
| Multiple Cancer Cell Lines | Various | HR-deficient | Average of 2.16 (Range: 0.12 - 3.64) |
Note: The provided search results mention potent inhibitory effects on these cell lines but do not always provide specific IC50 values. The average IC50 is derived from a study on 11 different HR-deficient cancer cell lines.[4]
Table 2: In Vitro IC50 Values for PARP Enzyme Inhibition
| Enzyme | IC50 (nM) |
| PARP1 | 3.2 |
| PARP2 | 1.9 |
Experimental Protocols
1. Cell-Free PARP1 Inhibition Assay (ELISA-based)
This protocol is adapted from methodologies described in the literature.[4]
-
Reaction Setup: In a 96-well plate, add the following components in order: reaction buffer, activated DNA, PARP1 enzyme, and varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Add biotinylated NAD+ to start the reaction.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a suitable stop buffer.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-PAR antibody and incubate.
-
Wash the plate and add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Wash the plate and add the enzyme substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
2. Western Blot for PAR and γH2AX
This protocol is based on standard Western blotting procedures mentioned in the context of this compound evaluation.[4]
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR or phospho-Histone H2A.X (Ser139) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
3. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This is a general protocol for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and read the absorbance.
-
For CellTiter-Glo®, add the reagent directly to the wells and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.
Visualizations
Caption: PARP signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Mefuparib hydrochloride dose-response curve not reaching plateau
Here is a technical support center with troubleshooting guides and FAQs for Mefuparib hydrochloride.
This compound Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering issues with dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (MPH) is an orally active and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP enzymes are crucial for DNA repair. By inhibiting these enzymes, this compound prevents the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), this inhibition leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell cycle arrest at G2/M and apoptosis.[2][3][4] This mechanism is known as synthetic lethality.
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is highly dependent on the system being studied:
-
Enzymatic Assays: In cell-free enzymatic assays, the IC50 values are approximately 3.2 nM for PARP1 and 1.9 nM for PARP2.[1][2][5]
-
Cell-Based Assays: In various human cancer cell lines, the average IC50 for proliferation inhibition is around 2.16 μM, with a range of 0.12 μM to 3.64 μM depending on the specific cell line.[1][5]
Q3: My this compound dose-response curve is not reaching a plateau. What are the common reasons for this?
Several factors can prevent a dose-response curve from reaching a clear plateau (either at the top or bottom of the curve). These can be broadly categorized as:
-
Inappropriate Concentration Range: The tested concentrations may be too low to induce the maximal effect or so high that they cause non-specific cytotoxicity.
-
Compound Integrity and Solubility: Although this compound has high water solubility, issues can arise from improper storage or dilution in experimental media.[3][4]
-
Cellular Health and Density: High concentrations of the compound may be causing general toxicity, masking the specific PARP-inhibition effect. Cell density can also influence the observed response.
-
Assay Protocol and Duration: The incubation time may be too short or too long, or the chosen assay may not be suitable for the experimental endpoint.
-
Data Analysis: Incorrect normalization or background subtraction can distort the shape of the curve.
Troubleshooting Guide: Incomplete Dose-Response Curve
Issue: The dose-response curve for this compound does not show a clear sigmoidal shape with defined upper and lower plateaus.
Below are potential causes and actionable troubleshooting steps to resolve this issue.
| Potential Cause | Explanation | Troubleshooting Steps |
| 1. Concentration Range | The selected dose range may be too narrow or shifted. If the highest concentration is not sufficient to elicit a maximal response, you will not observe the bottom plateau. Conversely, if even the lowest concentration causes a significant effect, the top plateau will be missing. | * Widen the Concentration Range: Test a broader range of concentrations, for example, from 1 nM to 100 µM, using logarithmic or semi-logarithmic dilutions.[6] * Perform a Range-Finding Experiment: Use a coarse dilution series over a very wide range to identify the approximate effective concentrations, then perform a more detailed experiment with more data points around the expected IC50. |
| 2. Compound Integrity | The compound may have degraded due to improper storage, or it may be precipitating at high concentrations in your specific cell culture medium. | * Verify Storage Conditions: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[7] * Check for Precipitation: Before adding to cells, visually inspect the highest concentration dilutions for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent system if appropriate for your assay. This compound is reported to have high water solubility (>35 mg/mL).[3][4] |
| 3. Off-Target Cytotoxicity | At very high concentrations, this compound might be inducing cell death through mechanisms other than PARP inhibition. This can lead to a continuous downward trend in the curve instead of a clear bottom plateau. | * Reduce Incubation Time: A shorter incubation period (e.g., 24 hours instead of 72 hours) might allow for the observation of the specific inhibitory effects before general cytotoxicity becomes dominant. * Use a Mechanistic Assay: Instead of only measuring cell viability, assess a more direct marker of PARP inhibition, such as the reduction of poly(ADP-ribose) (PAR) formation.[3] |
| 4. Assay Limitations | The chosen cell viability assay (e.g., MTT, MTS, CellTiter-Glo) might have limitations. For instance, the signal could saturate at high cell numbers or be affected by the compound itself. | * Optimize Cell Seeding Density: Ensure that at the end of the experiment, the untreated control cells are still in the logarithmic growth phase and that the assay signal is within the linear range of your plate reader. * Validate the Assay: Run controls to ensure that this compound does not directly interfere with the assay reagents or the detection method. |
| 5. Data Normalization | The lack of clear plateaus can sometimes be an artifact of data processing. If the "zero" and "100%" response levels are not well-defined, the resulting curve will be difficult to fit.[8][9] | * Include Proper Controls: Your experiment must include a "no drug" (vehicle only) control to define the 100% response and a "maximal inhibition/death" control (e.g., a high concentration of a known cytotoxic agent or cells treated with a lysis buffer) to define the 0% response. * Normalize Data Before Fitting: Normalize your data using these controls, where Response (%) = [(Value_sample - Value_0%_control) / (Value_100%_control - Value_0%_control)] * 100. Then, fit the normalized data to a sigmoidal dose-response model. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | PARP1 / PARP2 | [1][2] |
| IC50 (PARP1, cell-free) | 3.2 nM | [1][2][5] |
| IC50 (PARP2, cell-free) | 1.9 nM | [1][2][5] |
| Average IC50 (Cell proliferation) | ~2.16 µM (range 0.12 - 3.64 µM) | [1][5] |
| Solubility (Water) | > 35 mg/mL | [3][4] |
| Solubility (DMSO) | 25 mg/mL (with ultrasonic) | [5] |
| Mechanism of Action | Inhibition of PARP, induction of G2/M arrest and apoptosis in HR-deficient cells. | [2][3][4] |
Experimental Protocols
Protocol: Cell Viability (MTS) Assay for Dose-Response Curve Generation
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations of the desired final concentrations (e.g., from 200 µM down to 2 nM).
-
Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).
-
Remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. This will result in a 1X final concentration.
-
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits PARP, leading to apoptosis in HR-deficient cells.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arctomsci.com [arctomsci.com]
- 6. graphpad.com [graphpad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. graphpad.com [graphpad.com]
- 9. graphpad.com [graphpad.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Mefuparib Hydrochloride Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with Mefuparib hydrochloride (MPH), focusing on its bioavailability in animal models. While this compound is known for its excellent oral bioavailability, this resource addresses potential experimental challenges and frequently asked questions to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common animal models?
A1: this compound (MPH), also known as CVL218, exhibits high oral bioavailability, ranging from 40% to 100% in both rats and monkeys.[1][2][3] This is a significant advantage over other PARP inhibitors like olaparib (AZD2281), which has poor water solubility.[1][2] The high water solubility of MPH (> 35 mg/ml) contributes to its excellent absorption.[1][2][4]
Q2: How does the bioavailability of this compound vary between different animal species?
A2: While specific comparative bioavailability studies are limited in the provided results, pharmacokinetic data is available for both rats and cynomolgus monkeys. The half-life (t1/2) of MPH is longer in monkeys (around 2.5 hours) compared to rats (around 1.2 hours), suggesting slower elimination in monkeys.[1][5] Researchers should be aware of these species-specific differences in metabolism and elimination when designing experiments and interpreting data.
Q3: What are the main metabolites of this compound and how are they excreted?
A3: In rats, the major metabolite of this compound is M8, which is found in plasma, urine, feces, and bile.[6][7] The primary route of excretion is through the feces.[6][7] Following oral administration in rats, a rapid elimination is observed, with approximately 97.15% of the dose excreted in urine and feces within 168 hours.[6][7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), with IC50 values of 3.2 nM and 1.9 nM, respectively.[5] PARP enzymes are crucial for DNA repair. By inhibiting PARP, MPH enhances the cytotoxic effects of DNA-damaging agents and induces synthetic lethality in cancer cells with homologous recombination repair deficiencies, such as those with BRCA1/2 mutations.[1][4]
Troubleshooting Guide
Even with a drug exhibiting high bioavailability, researchers may encounter variability or lower-than-expected plasma concentrations. This guide addresses potential issues in a question-and-answer format.
Q1: We are observing lower than expected plasma concentrations of this compound after oral administration in rats. What could be the cause?
A1: Several factors could contribute to this observation:
-
Formulation Issues: Although this compound is highly water-soluble, ensure it is completely dissolved in the chosen vehicle before administration. Improper dissolution can lead to inaccurate dosing.
-
Dosing Technique: Improper oral gavage technique can lead to accidental administration into the trachea instead of the esophagus, or regurgitation of the dose. Ensure personnel are well-trained in this procedure.
-
Animal Fasting Status: The presence of food in the stomach can delay gastric emptying and potentially affect drug absorption.[5] Standardize the fasting period for your study animals (typically overnight for rats) to ensure consistency.
-
Metabolism Induction: If the animals have been pre-treated with other compounds, there is a possibility of induced metabolism, leading to faster clearance of this compound.
Q2: There is high variability in the pharmacokinetic data between individual animals in the same group. How can we reduce this?
A2: High inter-individual variability can be minimized by:
-
Standardizing Procedures: Ensure all experimental procedures, including animal handling, dosing, and blood sampling times, are performed consistently for all animals.
-
Using a Homogeneous Animal Population: Use animals of the same age, weight range, and sex to reduce physiological variability.
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures to minimize stress, which can affect physiological parameters.
-
Accurate Dosing: Calibrate all equipment used for dose preparation and administration to ensure accuracy.
Q3: Our formulation of this compound in a specific vehicle appears to be unstable. What are the recommended vehicles?
A3: For hydrochloride salts like this compound, aqueous vehicles are generally suitable due to their high water solubility. Commonly used vehicles for oral administration in rats include:
-
Water
-
Normal saline
-
0.5% or 1% w/v Carboxymethyl Cellulose (CMC) in water.
It is crucial to assess the stability and compatibility of this compound in your chosen vehicle before initiating in vivo studies.
Quantitative Data
The following tables summarize the pharmacokinetic parameters of this compound in rats and cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley (SD) Rats
| Dose (mg/kg, oral) | Cmax (ng/mL) | T1/2 (hours) | AUC(0-t) (ng/mL·h) | Bioavailability (%) |
| 3 | - | 1.6 ± 0.7 | 217.0 ± 15.5 | 31.8 |
| 10 | 116 | 1.07 | - | >40 |
| 20 | 725 | 1.3 | - | >40 |
| 40 | - | - | - | >40 |
Data compiled from multiple sources.[3][5]
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Dose (mg/kg, oral) | Cmax (ng/mL) | T1/2 (hours) |
| 5 | 114 | 2.16 |
| 10 | 608 | 2.7 |
| 20 | - | 2.5 |
Data compiled from MedChemExpress and other sources.[1][5]
Experimental Protocols
Below are detailed methodologies for oral and intravenous administration of this compound in rats, based on standard laboratory procedures.
Protocol 1: Oral Administration (Gavage) in Rats
-
Animal Preparation: Fast rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound solution in a suitable vehicle (e.g., sterile water or 0.5% CMC) to the desired concentration. Ensure the solution is clear and homogenous.
-
Dose Calculation: Weigh each rat immediately before dosing and calculate the exact volume to be administered based on the animal's body weight. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.
-
Administration:
-
Gently restrain the rat.
-
Use a sterile, ball-tipped gavage needle of appropriate size (e.g., 16-18 gauge for adult rats).
-
Measure the distance from the rat's snout to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Post-Administration: Return the animal to its cage with free access to food and water. Monitor for any adverse reactions.
Protocol 2: Intravenous Administration in Rats
-
Animal Preparation: No fasting is typically required for intravenous administration unless specified by the study design.
-
Formulation Preparation: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., normal saline). The formulation must be sterile and free of particulates.
-
Dose Calculation: Weigh each rat and calculate the required dose volume.
-
Administration:
-
Place the rat in a restraining device.
-
The lateral tail vein is the most common site for intravenous injection in rats.
-
Warm the tail gently to dilate the vein.
-
Use a sterile needle of appropriate size (e.g., 25-27 gauge).
-
Insert the needle into the vein and slowly inject the formulation.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
-
Post-Administration: Return the animal to its cage and monitor for any adverse effects.
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Simplified PARP inhibition pathway.
Caption: ADME pathway of this compound.
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. research.fsu.edu [research.fsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. tandfonline.com [tandfonline.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mefuparib Hydrochloride and γH2AX Staining
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for accurate γH2AX staining when using the PARP inhibitor, Mefuparib hydrochloride.
Troubleshooting Guides
| Issue/Artifact | Potential Causes | Recommended Solutions |
| High Background Staining | 1. Suboptimal primary or secondary antibody concentration: Antibodies used at too high a concentration can bind non-specifically. 2. Inadequate blocking: Insufficient blocking of non-specific binding sites. 3. Insufficient washing: Failure to remove unbound antibodies. 4. Endogenous fluorescence: Some cell types or fixatives can cause autofluorescence.[1][2] 5. Potential this compound (benzofuran) interference: Benzofuran structures can exhibit intrinsic fluorescence or interact with blocking proteins like BSA. | 1. Titrate antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration with the best signal-to-noise ratio. 2. Optimize blocking: Increase blocking incubation time (e.g., to 1 hour) and consider using a serum from the same species as the secondary antibody.[3] 3. Improve washing: Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to the wash buffer.[3] 4. Use appropriate controls: Include a "secondary antibody only" control to assess background from the secondary antibody. To address autofluorescence, consider using a different fixative or a commercial autofluorescence quenching reagent.[4] 5. Control for drug-related fluorescence: Include a control group of cells treated with this compound but not stained with the primary antibody to check for any inherent fluorescence from the compound or its metabolites. |
| Weak or No γH2AX Signal | 1. Ineffective this compound treatment: Insufficient concentration or incubation time to induce DNA damage. 2. Suboptimal primary antibody: The antibody may not be suitable for the application or may have lost activity. 3. Masked epitope: The fixation or permeabilization process may be obscuring the γH2AX epitope. 4. Incorrect filter sets on the microscope: The microscope filters may not match the excitation and emission spectra of the fluorophore. | 1. Optimize drug treatment: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound to induce γH2AX foci in your cell line. 2. Validate primary antibody: Use a positive control (e.g., cells treated with ionizing radiation) to confirm the antibody is working. 3. Optimize antigen retrieval: If using paraformaldehyde fixation, consider a mild antigen retrieval step. Ensure permeabilization is sufficient for the antibody to access the nucleus. 4. Verify microscope settings: Confirm that the correct laser lines and emission filters are being used for the chosen secondary antibody fluorophore. |
| Non-specific Nuclear Staining (diffuse, not punctate foci) | 1. Antibody cross-reactivity: The primary or secondary antibody may be binding to other nuclear proteins. 2. Over-fixation or over-permeabilization: Harsh fixation or permeabilization can expose non-specific epitopes. 3. High levels of DNA damage leading to pan-nuclear staining: At very high concentrations of this compound or in highly sensitive cells, extensive DNA damage can lead to a diffuse pan-nuclear γH2AX signal rather than distinct foci. | 1. Use highly cross-adsorbed secondary antibodies. 2. Optimize fixation and permeabilization: Reduce fixation time or the concentration of the fixative/permeabilization agent.[3] 3. Adjust this compound concentration: Test a lower concentration range to induce distinct foci. The appearance of pan-nuclear staining can be a biological indicator of extensive damage, potentially leading to apoptosis. |
| Uneven Staining Across Sample | 1. Cells lifting off the coverslip/slide. 2. Incomplete reagent coverage: Uneven application of antibodies or washing solutions. 3. Cells drying out during the procedure. [3] | 1. Use coated coverslips/slides (e.g., poly-L-lysine) to improve cell adherence. 2. Ensure the entire sample is covered with a sufficient volume of each reagent. 3. Perform incubations in a humidified chamber to prevent evaporation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing γH2AX?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[5] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the efficient repair of SSBs. When the cell enters S-phase, the replication machinery encounters these unrepaired SSBs, leading to the collapse of replication forks and the formation of more complex and lethal DNA double-strand breaks (DSBs). The cell marks these DSBs by phosphorylating the histone variant H2AX at serine 139, creating γH2AX.[5][6] This phosphorylation event serves as a beacon to recruit DNA repair proteins, and the resulting clusters of γH2AX can be visualized as distinct foci within the nucleus.
Q2: I am not seeing an increase in γH2AX foci after this compound treatment. What could be the reason?
A2: There are several potential reasons:
-
Cell Line Specificity: The sensitivity to PARP inhibitors can vary significantly between cell lines. Cells with a competent Homologous Recombination (HR) repair pathway may be more resistant to the effects of this compound and may not accumulate significant DNA damage.
-
Drug Concentration and Incubation Time: The concentration of this compound and the duration of treatment may be insufficient to induce a detectable level of γH2AX foci. It is recommended to perform a dose-response and time-course experiment to optimize these parameters for your specific cell line.
-
Cell Cycle Status: The formation of DSBs upon PARP inhibition is replication-dependent. Therefore, the effect will be most prominent in actively dividing cells. If your cells are confluent or arrested in G1, you may not observe a significant increase in γH2AX.
Q3: Can this compound itself interfere with the immunofluorescence staining?
A3: While not definitively documented for this compound, its core structure, benzofuran, is known to be present in some fluorescent compounds. There is a possibility that the compound itself or its metabolites could have some level of intrinsic fluorescence, which could contribute to background noise. Additionally, some benzofuran derivatives have been shown to interact with proteins like bovine serum albumin (BSA), a common blocking agent. This interaction could potentially interfere with the blocking efficiency. It is therefore crucial to include proper controls, such as an unstained sample treated with this compound, to assess any potential artifacts.
Q4: How many γH2AX foci should I expect per cell after this compound treatment?
A4: The number of γH2AX foci per cell is highly dependent on the cell type, the concentration and duration of this compound treatment, and the cell's DNA repair capacity. There is no universal number. Untreated, healthy cells typically exhibit a low baseline level of foci (usually less than 1 per nucleus).[5] Following effective treatment with a PARP inhibitor, this number will significantly increase. For quantitative analysis, it is essential to establish a baseline for your control cells and then measure the fold-increase in treated cells.
Q5: Is it better to use a monoclonal or polyclonal antibody for γH2AX?
A5: Both monoclonal and polyclonal antibodies can be used successfully for γH2AX staining. Monoclonal antibodies offer high specificity to a single epitope, which can result in lower background staining. Polyclonal antibodies can provide a brighter signal as they recognize multiple epitopes on the target protein. The choice often depends on empirical testing in your specific experimental setup. A widely used and validated monoclonal antibody is the clone JBW301.[7]
Quantitative Data Presentation
The table below presents illustrative data on the quantification of γH2AX foci following treatment with a PARP inhibitor. Note that this data is for Olaparib and should be used as a reference. Researchers should generate their own dose-response data for this compound in their specific cell model.
| Treatment Group | Time Point | Mean γH2AX Foci per Cell (± SEM) |
| Untreated Control | 24 hours | 1.2 ± 0.3 |
| 2 Gy Gamma Radiation | 24 hours | 3.5 ± 0.8 |
| 5 µM Olaparib | 24 hours | 4.1 ± 0.9 |
| 2 Gy Gamma Radiation + 5 µM Olaparib | 24 hours | 8.7 ± 1.5 |
Data is illustrative and based on findings for the PARP inhibitor Olaparib. Actual results with this compound will vary depending on the experimental conditions.
Experimental Protocols
Detailed Protocol for γH2AX Immunofluorescence Staining after this compound Treatment
This protocol is optimized for cultured cells grown on coverslips.[3][8][9]
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Secondary Antibody: Fluorophore-conjugated anti-mouse/rabbit IgG (ensure it is highly cross-adsorbed)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Humidified chamber
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound for the determined time. Include appropriate vehicle-treated controls.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer to its optimal concentration.
-
Aspirate the blocking buffer from the coverslips and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Perform one final wash with PBS for 5 minutes.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[8]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. biotium.com [biotium.com]
- 3. crpr-su.se [crpr-su.se]
- 4. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot for Cleaved PARP after Mefuparib Hydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments for the detection of cleaved Poly (ADP-ribose) polymerase (PARP) following treatment with Mefuparib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to PARP cleavage?
This compound (MPH) is a potent, orally active inhibitor of PARP1 and PARP2.[1][2] By inhibiting PARP, which is crucial for DNA single-strand break repair, this compound leads to an accumulation of DNA damage, particularly in cells with deficient homologous recombination repair (HR) systems.[3][4] This accumulation of DNA damage triggers G2/M cell cycle arrest and subsequently induces apoptosis (programmed cell death).[3][4] During apoptosis, effector caspases, such as caspase-3, are activated and cleave full-length PARP (approximately 116 kDa) into two fragments: an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[5][6][7] The detection of the 89 kDa fragment by Western blot is a widely recognized marker of apoptosis.
Q2: What is the expected size of cleaved PARP on a Western blot?
Full-length PARP is a 116 kDa protein.[6][7] Upon cleavage by caspases during apoptosis, it is separated into an 89 kDa fragment and a 24 kDa fragment.[1][5][6] Most commercially available antibodies for cleaved PARP are designed to detect the large 89 kDa fragment.[6][7][8][9]
Q3: Which type of antibody should I use for detecting cleaved PARP?
It is crucial to use an antibody that specifically recognizes the cleaved form of PARP at Asp214 and does not detect the full-length protein.[6][7][8] Using an antibody that recognizes both forms can make it difficult to interpret the results, especially if the cleavage is not complete.[10] Look for antibodies explicitly labeled for the detection of cleaved PARP (Asp214).
Q4: How long should I treat my cells with this compound to observe PARP cleavage?
The optimal treatment time can vary depending on the cell line and the concentration of this compound used. Studies have shown that this compound can induce apoptosis in HR-deficient cells after 48 hours of treatment.[1][3] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots for cleaved PARP after this compound treatment.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Cleaved PARP Signal | Ineffective this compound Treatment: The concentration or duration of treatment may be insufficient to induce apoptosis. | - Increase the concentration of this compound (a typical range is 1-10 µM).- Extend the treatment duration (e.g., up to 72 hours).- Ensure the cell line used is sensitive to PARP inhibitors (e.g., HR-deficient).- Include a positive control for apoptosis induction (e.g., staurosporine or etoposide treatment).[7] |
| Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or the dilution may be incorrect. | - Use a validated antibody specific for cleaved PARP (Asp214).- Optimize the primary antibody concentration by performing a titration.- Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit or anti-mouse) and used at the correct dilution. | |
| Low Protein Loading or Degradation: Insufficient protein in the lysate or degradation of cleaved PARP can lead to a weak signal. | - Load a sufficient amount of total protein (typically 20-40 µg per lane).- Prepare fresh cell lysates and always include protease inhibitors in the lysis buffer.- Keep samples on ice during preparation and store them at -80°C for long-term use. | |
| Inefficient Protein Transfer: Poor transfer of the 89 kDa cleaved PARP fragment to the membrane. | - Optimize transfer conditions (time and voltage) for a protein of this size.- Ensure good contact between the gel and the membrane, and that the transfer buffer is fresh. | |
| Multiple Bands Observed | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. | - Increase the stringency of the washing steps (e.g., increase the number or duration of washes).- Optimize the antibody concentrations.- Use a high-quality blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Presence of both Full-length and Cleaved PARP: The antibody may recognize both the 116 kDa full-length and the 89 kDa cleaved forms. | - Use an antibody that is specific for the cleaved form of PARP.[6][7][8] | |
| Protein Degradation: The sample may contain degradation products of PARP. | - Prepare fresh lysates with protease inhibitors.- Minimize freeze-thaw cycles of the protein samples. | |
| Splice Variants or Post-Translational Modifications: Different forms of PARP may be present. | - Consult the literature for known splice variants or modifications of PARP in your cell line. | |
| High Background on the Blot | Insufficient Blocking: The membrane was not adequately blocked, leading to non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature).- Use a fresh, high-quality blocking agent. |
| Antibody Concentration Too High: The primary or secondary antibody concentrations are too high. | - Reduce the concentration of the primary and/or secondary antibodies. | |
| Contaminated Buffers: Buffers may be contaminated with bacteria or other substances. | - Prepare fresh buffers using high-purity water and reagents. |
Experimental Protocols
Detailed Western Blot Protocol for Cleaved PARP
This protocol provides a general framework. Optimization of specific steps may be required for your experimental setup.
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C with gentle agitation. (Follow the manufacturer's recommended dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced PARP cleavage.
References
- 1. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. genuinbiotech.com [genuinbiotech.com]
Mefuparib hydrochloride degradation and proper storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of Mefuparib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For optimal stability, the powdered form should be stored at -20°C.[1] If dissolved in a solvent, it should be stored at -80°C.[1][2] The container should be tightly sealed and kept in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1]
Q2: How long is this compound stable under recommended storage conditions?
A2: When stored as a powder at -20°C, this compound is stable. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2] One study noted no detectable changes for over two years at room temperature, highlighting its general stability, though adherence to specific temperature guidelines is strongly recommended for experimental consistency.[3]
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong acids or alkalis, nor with strong oxidizing or reducing agents, as these can induce chemical degradation.[1]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, standard laboratory PPE is required. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1]
Q5: What should I do in case of accidental exposure or spillage?
A5: In case of eye or skin contact, flush the affected area with large amounts of water and seek medical attention.[1] If inhaled, move to an area with fresh air.[1] For spills, use appropriate personal protective equipment, contain the spill, and clean the area with alcohol.[1] Dispose of contaminated materials according to approved waste disposal protocols.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions) and protected from light.[1][2] Consider using a fresh vial of the compound. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature changes.[2] | |
| Contamination of stock solution. | Use sterile techniques when preparing and handling solutions. Ensure solvents are of high purity and free from contaminants. | |
| Visible changes in the appearance of the powdered compound (e.g., discoloration, clumping). | Exposure to moisture or light. | Store the compound in a tightly sealed container in a desiccator, if necessary, and protect it from light.[1] Discard if signs of significant degradation are present. |
| Precipitation of the compound in a stock solution. | Exceeding solubility limits or temperature fluctuations. | Ensure the solvent and concentration are appropriate for this compound. Gently warm the solution to attempt redissolution. If precipitation persists, prepare a fresh solution. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Long-term | Keep in a tightly sealed container, protected from light and moisture.[1] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific data for this compound is not publicly available, the following is a generalized protocol based on standard industry practices for other PARP inhibitors.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a UV or PDA detector and a C18 column
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect and neutralize samples with 0.1 M HCl at the same time points as the acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points (e.g., 30 minutes, 1, 2, 4, and 8 hours).
-
Thermal Degradation: Expose the solid powder and the stock solution to 80°C in a temperature-controlled oven. Analyze samples at set intervals (e.g., 1, 3, 5, and 7 days).
-
Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
The mobile phase and gradient should be optimized to separate the parent drug from all potential degradation products.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR to elucidate their structures.
-
Visualizations
Caption: Signaling pathway of this compound as a PARP1/2 inhibitor.
Caption: Logical workflow for a forced degradation study of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Mefuparib hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of serum concentration on the activity of Mefuparib hydrochloride (MPH), a potent PARP1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, selective, and substrate-competitive inhibitor of PARP1 and PARP2 enzymes.[1] By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks lead to the accumulation of double-strand breaks during DNA replication.[2][3] This accumulation of DNA damage triggers G2/M cell cycle arrest and ultimately leads to apoptosis, a process known as synthetic lethality.[2][3][4]
Q2: How does serum concentration in cell culture media affect the in vitro activity of this compound?
A2: While direct studies on the impact of varying serum concentrations on this compound's activity are not extensively published, it is a critical factor to consider in experimental design. Serum contains proteins that can bind to small molecule inhibitors, potentially reducing their effective concentration and bioavailability to the target cells. Therefore, a higher serum percentage in the culture medium could theoretically lead to a decrease in the apparent potency of this compound (i.e., a higher IC50 value). It is recommended to perform initial dose-response experiments under consistent serum conditions and consider evaluating the compound's activity at different serum levels (e.g., 2%, 5%, and 10% FBS) to understand its impact in your specific cell model.
Q3: What are the typical in vitro and in vivo concentrations of this compound that have been shown to be effective?
A3: The effective concentrations of this compound vary between in vitro and in vivo settings. In vitro, it inhibits PARP1 and PARP2 at low nanomolar concentrations and shows anti-proliferative effects in the micromolar range in various cancer cell lines.[1] In vivo, oral administration in animal models results in plasma concentrations that are effective in inhibiting tumor growth.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 value in our cell line. | High serum concentration in culture media leading to drug sequestration. | Perform a dose-response experiment with varying concentrations of serum (e.g., 2-10%) to determine the optimal serum concentration for your assay. Consider a serum-free or low-serum media for a defined period during drug treatment if your cell line can tolerate it. |
| The cell line may be proficient in homologous recombination (HR). | This compound is most effective in HR-deficient cells. Verify the HR status of your cell line (e.g., BRCA1/2 mutation status). Consider using an HR-proficient cell line as a negative control. | |
| Incorrect drug concentration due to degradation. | This compound is reported to have high water solubility.[2][3][4] However, always ensure proper storage of stock solutions (aliquoted at -80°C) to prevent degradation from repeated freeze-thaw cycles.[5] Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in serum batches. | Use the same batch of serum for a set of comparable experiments. If a new batch is introduced, consider re-validating the IC50 of this compound. |
| Cell passage number. | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. | |
| Low levels of γH2AX accumulation despite treatment. | Insufficient drug concentration or treatment time. | Increase the concentration of this compound and/or extend the treatment duration (e.g., 24-48 hours).[1] |
| The cell line is HR-proficient. | In HR-proficient cells, DNA damage may be efficiently repaired, leading to lower γH2AX levels. Confirm the HR status of your cells. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (PARP1) | 3.2 nM | Enzyme Assay | [1] |
| IC50 (PARP2) | 1.9 nM | Enzyme Assay | [1] |
| Average IC50 (Anti-proliferative) | 2.16 µM (range: 0.12 µM - 3.64 µM) | Various human cancer cell lines | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (Oral) | Cmax | T1/2 | Reference |
| SD Rats | 10, 20, 40 mg/kg | 116 - 725 ng/mL | 1.07 - 1.3 hours | [1] |
| Cynomolgus Monkeys | 5, 10, 20 mg/kg | 114 - 608 ng/mL | 2.16 - 2.7 hours | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Serum Concentration Evaluation (Optional but Recommended): To assess the impact of serum, prepare complete media with varying concentrations of Fetal Bovine Serum (FBS), for example, 2%, 5%, and 10%.
-
Drug Preparation: Prepare a 2X stock of this compound at various concentrations in the corresponding serum-containing media. A typical 8-point dose-response curve might range from 0.01 µM to 100 µM.
-
Treatment: Remove the existing media from the cells and add the 2X drug dilutions. Also include a vehicle control (e.g., DMSO in media).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Caption: this compound inhibits PARP, leading to apoptosis in HR-deficient cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected cytotoxicity with Mefuparib hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxicity during experiments with Mefuparib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] Its primary cytotoxic mechanism is based on the principle of synthetic lethality. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell cycle arrest and apoptosis.[3][4]
Q2: Is this compound readily soluble for in vitro experiments?
Yes, this compound is characterized by its high water solubility (>35 mg/mL), which facilitates its preparation for cell culture experiments.[3][4] This property gives it an advantage over some other PARP inhibitors that have poor water solubility.[3][4]
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to aliquot and store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to avoid repeated freeze-thaw cycles.[5]
Q4: What are the known on-target cytotoxic effects of this compound?
This compound is expected to induce cytotoxicity in cancer cell lines with deficiencies in the homologous recombination repair pathway.[3][4] This on-target effect is characterized by G2/M cell cycle arrest and subsequent apoptosis.[3][4]
Troubleshooting Unexpected Cytotoxicity
Unexpected cytotoxicity can arise from various factors, including off-target effects, experimental conditions, or issues with the compound itself. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Cytotoxicity observed in cell lines expected to be resistant (HR-proficient).
Possible Cause 1: Off-Target Effects
While this compound is highly selective for PARP1/2, other PARP inhibitors have been reported to have off-target effects on kinases, which could contribute to unexpected cytotoxicity.[6]
-
Troubleshooting Steps:
-
Literature Review: Search for any recently published data on the off-target profile of this compound.
-
Lower Concentration: Reduce the concentration of this compound to a range that is highly selective for PARP1/2 inhibition to see if the unexpected cytotoxicity diminishes.
-
Alternative Inhibitor: If available, compare the effects with another PARP inhibitor with a different off-target profile.
-
Kinase Inhibition Assay: If off-target kinase activity is suspected, consider performing a broad-spectrum kinase inhibition assay.
-
Possible Cause 2: Experimental Artifacts
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%). Run a vehicle-only control.
-
Media and Serum Quality: Use fresh, high-quality cell culture media and fetal bovine serum (FBS). Some batches of serum can contain components that may interact with the compound or be cytotoxic themselves.
-
Contamination: Regularly test cell cultures for mycoplasma and other microbial contaminants, as these can affect cellular health and response to treatment.
-
Problem 2: High variability in cytotoxicity results between replicate wells.
Possible Cause 1: Uneven Cell Seeding
-
Troubleshooting Steps:
-
Cell Suspension: Ensure a homogenous single-cell suspension before seeding by gentle pipetting or vortexing.
-
Seeding Technique: When seeding, gently swirl the plate between pipetting to prevent cells from settling in the center of the wells. Avoid introducing bubbles.
-
Possible Cause 2: Compound Precipitation
Although this compound is highly water-soluble, precipitation can occur at very high concentrations or due to interactions with media components.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, inspect the diluted compound in the media for any signs of precipitation.
-
Solubility Test: Perform a solubility test of this compound in your specific cell culture medium at the highest concentration used.
-
Problem 3: Higher than expected cytotoxicity across all cell lines.
Possible Cause 1: Incorrect Compound Concentration
-
Troubleshooting Steps:
-
Stock Solution Verification: Re-verify the concentration of your stock solution. If possible, use a spectrophotometer to confirm the concentration.
-
Serial Dilution Accuracy: Ensure that serial dilutions are performed accurately. Use calibrated pipettes and change tips between dilutions.
-
Possible Cause 2: Extended Incubation Time
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation period. Unexpected cytotoxicity may be observed at later time points due to secondary effects.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PARP1 | 3.2 | Biotinylated NAD+-based | [3] |
| PARP2 | 1.9 | Biotinylated NAD+-based | [3] |
| TNKS1 | 1,600 | Not Specified | [1] |
| TNKS2 | 1,300 | Not Specified | [1] |
| PARP3 | >10,000 | Not Specified | [1] |
| PARP6 | >10,000 | Not Specified | [1] |
Table 2: Off-Target Kinase Inhibition Profile of Other Clinically Approved PARP Inhibitors (for reference)
| PARP Inhibitor | Off-Target Kinase | IC50 (nM) | Reference |
| Niraparib | DYRK1A | <1,000 | [6] |
| Rucaparib | CDK16 | <1,000 | [6] |
| Rucaparib | PIM3 | <1,000 | [6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a water-soluble compound like this compound.
Materials:
-
This compound
-
Cells in culture
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Gently mix the contents of the wells to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Cells in culture
-
96-well plates
-
Complete cell culture medium (low serum or serum-free medium is recommended to reduce background)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells with medium only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Mefuparib Hydrochloride vs. Olaparib in BRCA-Mutant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mefuparib hydrochloride and Olaparib, two poly (ADP-ribose) polymerase (PARP) inhibitors, in the context of BRCA-mutant cancer cells. The information is compiled from preclinical studies and available clinical trial data to offer an objective overview for research and drug development purposes.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and Olaparib are potent inhibitors of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.
The inhibition of PARP by either this compound or Olaparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. In BRCA-mutant cells, the inability to effectively repair these DSBs through the compromised HR pathway leads to genomic instability and, ultimately, cell death. This concept is known as synthetic lethality, where the combination of two otherwise non-lethal defects (BRCA mutation and PARP inhibition) results in cell death.
Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-mutant cancer cells.
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies provide a direct comparison of the biochemical and cellular activities of this compound and Olaparib.
Table 1: In Vitro PARP Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| This compound | 3.2 | 1.9 | [1] |
| Olaparib (AZD2281) | ~5 | ~1 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in a BRCA1-Mutant Patient-Derived Xenograft (PDX) Model
| Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound | 160 mg/kg, orally, every other day | Significant inhibition, with some complete tumor disappearance | [3] |
| Olaparib (AZD2281) | 30 mg/kg, orally, daily | Inhibition was between that of 40 mg/kg and 80 mg/kg of this compound given every other day | [3] |
Experimental Protocols
PARP Inhibition Assay (ELISA-based)
The inhibitory activity of the compounds on PARP1 was determined using a commercially available ELISA kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the inhibitor. The IC50 values were calculated from the concentration-response curves.
Cell Lines and Culture
BRCA1-mutant (e.g., MDA-MB-436) and BRCA2-deficient (e.g., V-C8) cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Apoptosis Assays
Cell viability was assessed using assays such as the MTT assay. Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide staining. Cells were treated with varying concentrations of the drugs for specified time periods (e.g., 48 or 72 hours).
In Vivo Xenograft Studies
Human cancer cells (e.g., MDA-MB-436) or patient-derived tumor tissues with BRCA mutations were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized to receive vehicle control, this compound, or Olaparib at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.
Caption: A typical experimental workflow for the preclinical evaluation of PARP inhibitors.
Clinical Data Overview
Direct head-to-head clinical trials comparing this compound and Olaparib are not available. The following sections summarize the available clinical data for each drug in patients with BRCA-mutant cancers.
This compound (CVL218)
Clinical data for this compound is limited to early-phase trials. A Phase Ib/II study evaluated this compound in combination with a PD-1 inhibitor and chemotherapy in patients with metastatic or recurrent triple-negative breast cancer (TNBC), a population that includes patients with BRCA mutations.[1][4]
Table 3: Preliminary Efficacy of this compound Combination Therapy in TNBC (Phase Ib/II) [1][4]
| Parameter | Result (n=11) |
| Recommended Phase II Dose (RP2D) | 500 mg BID |
| Objective Response Rate (ORR) | 72.7% |
| Disease Control Rate (DCR) | 90.9% |
Safety Profile: The combination therapy was reported to be well-tolerated.[1][4] The most common Grade 3 or higher treatment-related adverse events included hepatic function injury, adynamia, and decreased neutrophil and white blood cell counts.[1]
Olaparib
Olaparib is an approved and well-established treatment for various BRCA-mutated cancers. Numerous clinical trials have demonstrated its efficacy and safety.
Table 4: Key Efficacy Data for Olaparib in BRCA-Mutant Cancers (Selected Phase III Trials)
| Trial (Cancer Type) | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Reference |
| OlympiAD (Breast) | Olaparib | Chemotherapy | 7.0 months vs. 4.2 months | |
| SOLO-1 (Ovarian) | Olaparib | Placebo | Not reached vs. 13.8 months |
Safety Profile: Common adverse events associated with Olaparib include nausea, fatigue, vomiting, and anemia.
Summary and Future Directions
This compound and Olaparib are both potent PARP inhibitors that exploit the principle of synthetic lethality in BRCA-mutant cancer cells. Preclinical data suggests that this compound has potent anti-tumor activity, comparable to or exceeding that of Olaparib in certain models.[3] Notably, this compound is reported to have high water solubility, which may offer formulation advantages.[3]
Olaparib is a clinically validated and approved therapy with a well-documented efficacy and safety profile in various BRCA-mutated cancers. In contrast, the clinical development of this compound is in its early stages, and its efficacy and safety as a monotherapy in a larger patient population with BRCA mutations remain to be established.
For researchers and drug development professionals, the preclinical profile of this compound warrants further investigation. Future clinical trials directly comparing the efficacy, safety, and pharmacokinetic profiles of this compound and Olaparib in well-defined BRCA-mutant patient populations will be crucial to determine their relative therapeutic value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Clinical Trial of CVL218, a Novel PARP1/2 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validating PARP1/2 Inhibition by Mefuparib Hydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mefuparib hydrochloride (MPH), a potent PARP1/2 inhibitor, with other alternatives, supported by experimental data. We detail the methodologies for key cellular assays to validate its efficacy and present a comprehensive overview of its performance.
Introduction to this compound
This compound (MPH) is a novel, orally active, and highly water-soluble PARP1/2 inhibitor.[1][2] It functions as a substrate-competitive inhibitor, effectively blocking the enzymatic activity of PARP1 and PARP2, which are crucial for DNA single-strand break repair.[1][3] This inhibition leads to the accumulation of DNA damage, particularly in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, ultimately resulting in synthetic lethality and cell death.[1][4] Compared to the first-generation PARP inhibitor Olaparib (AZD2281), MPH exhibits significantly higher water solubility and bioavailability, suggesting potential for improved therapeutic outcomes.[1]
Comparative Performance Data
The inhibitory potency of this compound against PARP1 and PARP2 has been quantified and compared with other well-established PARP inhibitors. The following tables summarize the key performance indicators from in vitro cellular assays.
Table 1: In Vitro PARP1/2 Inhibitory Activity (IC50)
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Assay Method | Reference |
| This compound | 3.2 | 1.9 | Biotinylated NAD+-based assay | [1][5][6] |
| This compound | 35.89 | - | ELISA | [1] |
| Olaparib (AZD2281) | ~5 | ~1 | Not Specified | [7] |
| Rucaparib | ~1.4 | ~0.7 | Not Specified | [8] |
| Niraparib | ~3.8 | ~2.1 | Not Specified | [8] |
| Talazoparib | ~1.2 | ~0.9 | Not Specified | [8] |
Note: IC50 values can vary depending on the specific assay conditions and methodology.
Table 2: Cellular Activity in Homologous Recombination (HR)-Deficient Cancer Cells
| Compound | Cell Line | Cellular Effect | Assay | Reference |
| This compound | V-C8 (BRCA2-deficient) | G2/M cell cycle arrest | Flow Cytometry | [1][6] |
| This compound | V-C8 (BRCA2-deficient) | Induction of apoptosis | Annexin V-FITC/PI staining | [1][6] |
| This compound | MDA-MB-436 (BRCA1 mutant) | Increased γH2AX levels | Western Blot, Immunofluorescence | [1][6] |
| This compound | Capan-1 (BRCA2 mutant) | Reduced PAR formation | Western Blot | [1] |
| Olaparib (AZD2281) | V-C8 (BRCA2-deficient) | G2/M cell cycle arrest, Apoptosis | Not Specified | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures for validating PARP1/2 inhibition, the following diagrams are provided.
Caption: Mechanism of PARP1/2 inhibition by this compound.
Caption: Experimental workflow for validating PARP1/2 inhibition.
Detailed Experimental Protocols
PARP Inhibition Assay (ELISA-based)
This assay quantifies the in vitro potency of inhibitors on PARP activity.
-
Principle: A 96-well plate is coated with histone, a substrate for PARP. Recombinant PARP1 or PARP2 enzyme is added along with biotinylated NAD+. In the presence of an active enzyme, biotinylated PAR is synthesized and attached to the histone. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
-
Protocol:
-
Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a reaction mixture containing PARP reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT), 1.5 µM biotinylated NAD+, and recombinant human PARP1 or PARP2 enzyme (50 ng/well).
-
Add serial dilutions of this compound or other PARP inhibitors to the wells.
-
Add the reaction mixture to the wells and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular PARylation Assay (Western Blot)
This assay determines the level of poly(ADP-ribosyl)ation (PAR) in cells following treatment with PARP inhibitors.
-
Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with PARP inhibitors. Cell lysates are then subjected to SDS-PAGE and Western blotting using an anti-PAR antibody to detect the levels of PAR.
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or other PARP inhibitors for 1 hour.
-
Induce DNA damage by treating with 10 mM H2O2 for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR (e.g., Trevigen, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin can be used as a loading control.
-
γH2AX Foci Formation Assay (Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (DSBs) as a downstream marker of PARP inhibition.
-
Principle: Cells grown on coverslips are treated with PARP inhibitors, fixed, and permeabilized. A primary antibody specific for the phosphorylated form of histone H2AX (γH2AX) is used to detect DSBs, followed by a fluorescently labeled secondary antibody. The formation of distinct nuclear foci is then visualized and quantified using fluorescence microscopy.
-
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound or other inhibitors for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301, 1:800 dilution) in 1% BSA in PBST in a humidified chamber overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
-
Cell Viability Assay (CCK-8)
This assay measures the cytotoxic effect of PARP inhibitors on cancer cells.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
Add serial dilutions of this compound or other PARP inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours (or an appropriate time for the specific cell line) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Conclusion
This compound is a potent PARP1/2 inhibitor with promising preclinical activity, particularly in HR-deficient cancer cells.[1] Its high water solubility and bioavailability offer potential advantages over existing PARP inhibitors.[1] The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of this compound and other PARP inhibitors in a cellular context, enabling a direct comparison of their therapeutic potential.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Mefuparib Hydrochloride: A Comparative Analysis of its Selectivity Profile Against PARP Enzymes
Mefuparib hydrochloride (MPH) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] This guide provides a detailed comparison of this compound's selectivity against other members of the PARP enzyme family, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.
The PARP Enzyme Family and Therapeutic Targeting
The PARP family consists of 17 enzymes that play crucial roles in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[3][4][5] PARP1 and PARP2 are the most well-characterized members and are central to the repair of DNA single-strand breaks (SSBs).[4][6] By inhibiting PARP1 and PARP2, unrepaired SSBs accumulate and lead to the formation of lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs cannot be repaired, resulting in a synthetic lethality that selectively kills the cancer cells.[7]
Comparative Selectivity of this compound
This compound demonstrates high potency and selectivity for PARP1 and PARP2 over other PARP family members.[7][8] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various PARP enzymes. For context, data for Olaparib (AZD2281), the first approved PARP inhibitor, is included where available from the cited literature.
| Enzyme Target | This compound (MPH) IC50 | Olaparib (AZD2281) IC50 |
| PARP1 | 3.2 nM | 5 nM |
| PARP2 | 1.9 nM | 1 nM |
| PARP3 | >10,000 nM | Not Specified |
| TNKS1 (PARP5a) | 1,600 nM | Not Specified |
| TNKS2 (PARP5b) | 1,300 nM | Not Specified |
| PARP6 | >10,000 nM | Not Specified |
| (Data sourced from references[1][7]) |
As the data indicates, this compound is a potent inhibitor of both PARP1 and PARP2, with IC50 values in the low nanomolar range.[1] Notably, it exhibits a high degree of selectivity, being over 406-fold more selective for PARP1/2 compared to other major nuclear PARPs like PARP3, TNKS1, TNKS2, and PARP6.[7][8] While its potency against PARP1/2 is comparable to Olaparib, this compound displays a much higher selectivity over the other PARP family members examined.[7]
Experimental Protocols
The inhibitory activity and selectivity of this compound were determined using established biochemical assays. The primary methodologies are described below.
1. Biotinylated NAD+-based Assays (for IC50 determination):
This cell-free assay quantifies the inhibitory effect of a compound on PARP enzyme activity.
-
Principle: The assay measures the incorporation of biotinylated NAD+ (a PARP substrate) onto histone proteins by a specific PARP enzyme.
-
Procedure:
-
Recombinant human PARP enzyme (e.g., PARP1, PARP2, etc.) is incubated in a reaction buffer containing histones and activated DNA.
-
Varying concentrations of the inhibitor (this compound) are added to the reaction wells.
-
The enzymatic reaction is initiated by the addition of a mix of biotinylated and non-biotinylated NAD+.
-
After incubation, the reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated histone proteins.
-
The plate is washed to remove unincorporated reagents.
-
The amount of captured biotinylated histone is detected using a horseradish peroxidase (HRP)-linked antibody and a chemiluminescent or colorimetric substrate.
-
The signal intensity, which is proportional to the PARP enzyme activity, is measured. IC50 values are then calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. ELISA-based Assays:
Enzyme-Linked Immunosorbent Assays (ELISAs) were also utilized to confirm PARP1 inhibition.
-
Principle: This method detects the product of the PARP reaction, poly(ADP-ribose) (PAR), using a specific antibody.
-
Procedure:
-
Similar to the NAD+-based assay, the PARP enzyme is incubated with the inhibitor, activated DNA, and NAD+.
-
The resulting mixture containing poly(ADP-ribosyl)ated proteins is immobilized on an ELISA plate.
-
A primary antibody specific to PAR is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured to quantify the amount of PAR produced.
-
The reduction in signal in the presence of the inhibitor is used to determine its inhibitory potency.
-
Mechanism of PARP Inhibition and Synthetic Lethality
The following diagram illustrates the role of PARP1/2 in DNA repair and the mechanism by which inhibitors like this compound induce synthetic lethality in HR-deficient cancer cells.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Conclusion
This compound is a highly potent and selective inhibitor of PARP1 and PARP2. The experimental data demonstrates its strong inhibitory activity against these primary targets, with significantly less activity against other PARP family members such as PARP3, TNKS1, TNKS2, and PARP6. This high selectivity profile suggests a more targeted therapeutic action, which may translate to a favorable efficacy and safety profile in clinical applications.[7] The potent and selective nature of this compound, combined with its high water solubility and bioavailability, underscores its potential as a valuable agent in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PARP family: insights into functional aspects of poly (ADP‐ribose) polymerase‐1 in cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
Predicting Sensitivity to Mefuparib Hydrochloride: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Mefuparib hydrochloride (MPH) is a potent, orally active, and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2] Its primary mechanism of action relies on the principle of synthetic lethality, where in cancer cells with deficient homologous recombination (HR) repair pathways, the inhibition of PARP-mediated repair leads to an accumulation of double-strand breaks and subsequent cell death.[1][2] This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to this compound, alternatives, and supporting experimental data.
Key Biomarkers for Predicting this compound Sensitivity
The predictive biomarker landscape for this compound, like other PARP inhibitors, is dominated by the status of the homologous recombination repair pathway.
Homologous Recombination Deficiency (HRD)
HRD is the most well-established biomarker for sensitivity to PARP inhibitors.[3][4] It can be caused by mutations in a variety of genes involved in this DNA repair pathway.
-
BRCA1 and BRCA2 Gene Mutations: Germline and somatic mutations in the BRCA1 and BRCA2 genes are the most prominent predictors of response to PARP inhibitors.[4] These mutations lead to a deficient HR repair system, making cancer cells highly dependent on PARP for DNA repair.
-
Other HR Pathway Gene Alterations: Mutations and alterations in other genes integral to the HR pathway, such as ATM, ATR, PALB2, RAD51C, and RAD51D, can also confer sensitivity to PARP inhibitors.[3]
Pharmacodynamic Biomarkers
These biomarkers provide evidence of the drug's effect on its target and the downstream cellular processes.
-
Reduced Poly (ADP-ribose) (PAR) Formation: As this compound inhibits PARP1/2, a direct consequence of its activity is the reduction of PAR formation in tumor cells. This can be measured to confirm target engagement and drug activity.[1][2]
-
Increased γH2AX Levels: Inhibition of PARP leads to the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of the histone variant H2AX (γH2AX). Elevated levels of γH2AX serve as a surrogate marker for DNA damage and cellular response to PARP inhibition.[1][2]
Comparative Performance of this compound
This compound has demonstrated significant preclinical activity, often showing advantages over the first-generation PARP inhibitor, Olaparib (AZD2281).
Table 1: Comparative In Vitro Efficacy of PARP Inhibitors in HR-Deficient Cancer Cell Lines
| Cell Line | HR Gene Status | This compound IC50 (µM) | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Niraparib IC50 (µM) | Talazoparib IC50 (µM) |
| MDA-MB-436 | BRCA1 mutant | ~2.16 (average)[1] | 3.7 - 31[5] | 13 - 70[5] | Effective at ≤20[6] | Effective at ≤10[6] |
| Capan-1 | BRCA2 mutant | Not specified | Not specified | Not specified | Not specified | Not specified |
| PEO1 | BRCA2 mutant | Not specified | Responsive | Not specified | Responsive | Highly sensitive (0.0557)[7] |
| UWB1.289 | BRCA1 mutant | Not specified | Responsive | Not specified | Responsive | Highly sensitive[7] |
| HCC1937 | BRCA1 mutant | Not specified | ~96[6] | 13[6] | 11[6] | 10[6] |
Table 2: Comparative In Vivo Efficacy of this compound and Olaparib in a BRCA1-mutant Xenograft Model (MDA-MB-436)
| Treatment | Dosage | Tumor Growth Inhibition |
| This compound | 40 mg/kg (every other day) | Significant |
| This compound | 80 mg/kg (every other day) | More potent than 40 mg/kg |
| This compound | 160 mg/kg (every other day) | Most potent, with some complete tumor disappearance[1] |
| Olaparib (AZD2281) | 30 mg/kg (daily) | Between MPH at 40 mg/kg and 80 mg/kg[1] |
This compound exhibits superior pharmaceutical properties compared to Olaparib, including significantly higher water solubility (>35 mg/ml vs. 0.1 mg/ml for Olaparib) and higher tissue distribution.[1] In preclinical models, oral administration of MPH resulted in significantly higher concentrations in xenograft tumors compared to plasma, a feature not observed with Olaparib.[1] These properties may contribute to its potent in vivo anti-tumor activity.[1]
Mechanisms of Resistance to PARP Inhibitors
Despite the initial efficacy of PARP inhibitors in HR-deficient tumors, the development of resistance is a significant clinical challenge. While specific resistance mechanisms to this compound have not been extensively detailed, the mechanisms observed for other PARP inhibitors are likely relevant.
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR genes can restore their function, thereby reactivating the HR repair pathway and reducing the reliance on PARP.[4]
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent the formation of double-strand breaks, a key step in the cytotoxic effect of PARP inhibitors.[8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor, diminishing its efficacy.
-
Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can alter its structure, preventing the inhibitor from binding or trapping it on the DNA.
-
Loss of 53BP1: Deletion of the 53BP1 protein can partially restore HR function in BRCA1-deficient cells, leading to PARP inhibitor resistance.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other PARP inhibitors for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot for PAR Formation and γH2AX
This technique is used to detect specific proteins in a sample.
Protocol:
-
Treat cells with the PARP inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAR or phospho-H2AX (Ser139) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
PARP Activity ELISA
This assay quantifies the activity of PARP enzymes.
Protocol:
-
Coat a 96-well plate with histone H1.
-
Add cell lysates or purified PARP enzyme to the wells.
-
Initiate the PARP reaction by adding a reaction buffer containing biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add streptavidin-HRP.
-
Incubate for 30 minutes and wash the wells.
-
Add a TMB substrate and incubate until a color develops.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
Visualizations
Caption: this compound induces synthetic lethality in HR-deficient cancer cells.
Caption: Workflow for assessing biomarkers of this compound sensitivity.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers beyond BRCA: promising combinatorial treatment strategies in overcoming resistance to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genfollower.com [genfollower.com]
- 6. mdpi.com [mdpi.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic marker contributes to PARP inhibitor resistance | Center for Cancer Research [ccr.cancer.gov]
- 9. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mefuparib Hydrochloride and Other Leading PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides an objective, data-driven comparison of Mefuparib hydrochloride (MPH), a potent and highly water-soluble PARP1/2 inhibitor, against other established PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The following sections detail their biochemical potency, cellular activity, and key pharmacological properties, supported by experimental data and detailed methodologies.
Biochemical Potency: A Comparative Analysis of PARP Inhibition
The inhibitory activity of this compound and other PARP inhibitors against PARP1 and PARP2 enzymes is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs. PARP2) | Source |
| This compound | 3.2 | 1.9 | ~1.7-fold for PARP2 | [1] |
| Olaparib | ~1-5 | ~1-5 | Non-selective | [2] |
| Niraparib | ~2-4 | ~2-4 | Non-selective | [2] |
| Rucaparib | ~1 | ~0.2-0.3 | ~5-fold for PARP2 | [2] |
| Talazoparib | ~0.5-1 | ~0.2 | ~2.5-5-fold for PARP2 | [2] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Cellular Activity: Proliferation Inhibition in Cancer Cell Lines
The ultimate measure of a PARP inhibitor's efficacy lies in its ability to induce cancer cell death, often through the mechanism of synthetic lethality in cells with deficient homologous recombination repair (HRR). The following table summarizes the anti-proliferative activity of these inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | HRR Status | IC50 (µM) | Source |
| This compound | Capan-1 (Pancreatic) | BRCA2 mutant | 0.12 | [3] |
| This compound | MDA-MB-436 (Breast) | BRCA1 mutant | 3.64 | [3] |
| Olaparib | MDA-MB-436 (Breast) | BRCA1 mutant | 4.7 | |
| Niraparib | MDA-MB-436 (Breast) | BRCA1 mutant | 3.2 | |
| Rucaparib | MDA-MB-436 (Breast) | BRCA1 mutant | 2.3 | |
| Talazoparib | MDA-MB-436 (Breast) | BRCA1 mutant | 0.13 |
Note: The provided IC50 values for Olaparib, Niraparib, Rucaparib, and Talazoparib in MDA-MB-436 cells are from a single study to ensure direct comparability. The data for this compound is from a separate study.
Pharmacological Properties: A Look at Solubility and Bioavailability
Beyond enzymatic and cellular potency, the pharmaceutical properties of a drug are paramount for its clinical utility. This compound was specifically designed to improve upon the limitations of earlier PARP inhibitors.
| Inhibitor | Water Solubility | Oral Bioavailability | Key Distinctions | Source |
| This compound | > 35 mg/mL | High (40-100% in preclinical models) | High water solubility and excellent tissue distribution. | [1][3] |
| Olaparib | Poor | Moderate | First-in-class approved PARP inhibitor. | [3] |
| Niraparib | - | High | Once-daily dosing. | [4] |
| Rucaparib | - | Moderate | Approved for treatment and maintenance therapy. | [4] |
| Talazoparib | - | High | Most potent PARP-trapper. | [4] |
Experimental Protocols
PARP1/2 Enzyme Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against PARP1 and PARP2 enzymes.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the PARP inhibitors (this compound, Olaparib, etc.) in the assay buffer.
-
Add the diluted inhibitors to the wells.
-
Add the PARP1 or PARP2 enzyme to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of PARP inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Capan-1, MDA-MB-436)
-
Complete cell culture medium
-
PARP inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PARP inhibitors for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional 4-18 hours in the dark at room temperature.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5][6][7][8]
γH2AX Immunofluorescence Staining for DNA Damage
This protocol details the detection of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with PARP inhibitors.[9][10][11][12][13]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
PARP inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with PARP inhibitors for the desired time.
-
Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Wash with PBS and block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of this comparison, the following diagrams illustrate the key biological pathways and experimental processes involved.
Caption: DNA Damage Response Pathway and the Action of PARP Inhibitors.
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors in BRCA-mutant Cancer Cells.
Caption: General Experimental Workflow for Comparing PARP Inhibitors.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crpr-su.se [crpr-su.se]
Mefuparib Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefuparib hydrochloride (MPH), a potent, orally active, and substrate-competitive inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, has demonstrated significant anti-cancer activity in both preclinical in vitro and in vivo models. Its primary mechanism of action involves the inhibition of PARP-mediated DNA repair, leading to synthetic lethality in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations. While highly selective for PARP1/2, understanding the broader kinase selectivity profile of any small molecule inhibitor is crucial for predicting potential off-target effects, understanding secondary mechanisms of action, and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the known cross-reactivity of this compound with other kinases, alongside detailed experimental methodologies for assessing kinase inhibitor selectivity.
This compound: Known Selectivity Profile
This compound exhibits high selectivity for PARP1 and PARP2, with IC50 values of 3.2 nM and 1.9 nM, respectively. Limited cross-reactivity studies within the broader PARP family have been reported, indicating a favorable selectivity profile. The following table summarizes the known inhibitory activity of this compound against other members of the PARP family.
| Target | IC50 (nM) | Fold Selectivity (vs. PARP1) | Fold Selectivity (vs. PARP2) |
| PARP1 | 3.2 | 1 | 0.6 |
| PARP2 | 1.9 | 1.7 | 1 |
| PARP3 | >10,000 | >3125 | >5263 |
| TNKS1 | 1,600 | 500 | 842 |
| TNKS2 | 1,300 | 406 | 684 |
| PARP6 | >10,000 | >3125 | >5263 |
Data sourced from MedChemExpress and Probechem Biochemicals.
Note: Comprehensive screening of this compound against a broad panel of non-PARP kinases has not been extensively published in the public domain. The data presented here is based on available information and may not represent a complete kinase selectivity profile.
Comparison with Other PARP Inhibitors
While specific broad-spectrum kinase profiling data for this compound is limited, studies on other clinically approved PARP inhibitors have revealed off-target kinase interactions. For instance, niraparib and rucaparib have been shown to inhibit DYRK1s, CDK16, and PIM3 at submicromolar concentrations. This highlights the potential for polypharmacology among PARP inhibitors and underscores the importance of comprehensive selectivity screening.
Experimental Protocols for Kinase Cross-Reactivity Screening
To assess the cross-reactivity of a compound like this compound, a variety of biochemical assays can be employed. These assays are typically performed by specialized contract research organizations (CROs) that offer large kinase screening panels.
Radiometric Kinase Activity Assays (e.g., HotSpotSM)
This is often considered the "gold standard" for kinase profiling.
-
Principle: This assay directly measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP or [γ-32P]ATP) to a specific substrate by the kinase.
-
Methodology:
-
The test compound (this compound) is incubated with the kinase, a suitable substrate (peptide or protein), and radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period.
-
The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate.
-
Unreacted radiolabeled ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a vehicle control.
-
Luminescence-Based Kinase Activity Assays (e.g., Kinase-Glo®, ADP-Glo™)
These assays are a popular non-radioactive alternative with high-throughput capabilities.
-
Principle: These assays measure the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of the substrate. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Methodology (ADP-Glo™):
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction back into ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Inhibition is determined by the reduction in luminescence in the presence of the test compound.
-
Fluorescence-Based Kinase Assays (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common high-throughput screening method.
-
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Methodology:
-
The kinase, biotinylated substrate, ATP, and test compound are incubated together.
-
A solution containing the europium-labeled anti-phospho-antibody and streptavidin-APC is added.
-
The mixture is incubated to allow for antibody binding.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
A decrease in the FRET signal indicates inhibition of the kinase.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating kinase cross-reactivity and the context of this compound's primary target, the following diagrams have been generated.
Caption: Workflow for Kinase Selectivity Profiling.
Caption: PARP Signaling and Mefuparib HCl Mechanism.
Conclusion
This compound is a highly selective inhibitor of PARP1 and PARP2 with a favorable selectivity profile within the PARP family. While comprehensive data on its cross-reactivity against a broad kinome panel is not yet publicly available, the established methodologies for kinase profiling provide a clear path for such investigations. Understanding the potential off-target effects through broad kinase screening is an essential step in the continued development and clinical application of this compound, ensuring a more complete picture of its pharmacological activity and potential for therapeutic success. Researchers are encouraged to consider comprehensive kinase profiling to further characterize this promising anti-cancer agent.
Mefuparib Hydrochloride: A Comparative Guide to its Synthetic Lethal Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Mefuparib hydrochloride (MPH), a potent and selective PARP1/2 inhibitor, focusing on the validation of its synthetic lethal interaction in cancer cells with homologous recombination (HR) deficiencies. Through a detailed comparison with other therapeutic alternatives and presentation of supporting experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate MPH's potential in oncology.
Executive Summary
This compound is an orally active, substrate-competitive inhibitor of PARP1 and PARP2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated DNA single-strand break repair is selectively lethal to cancer cells that harbor defects in the homologous recombination repair pathway, such as those with BRCA1 or BRCA2 mutations.[3][4][5] Preclinical studies have demonstrated that MPH induces apoptosis, promotes G2/M cell cycle arrest, and increases the accumulation of DNA double-strand breaks in HR-deficient cells.[1][3][4] Notably, MPH exhibits high water solubility (>35 mg/ml) and favorable pharmacokinetic properties, including high bioavailability (40%-100%) and extensive tissue distribution, which may offer advantages over first-generation PARP inhibitors like Olaparib (AZD2281).[3][4][6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to relevant benchmarks.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | This compound IC50 | Olaparib (AZD2281) IC50 | Notes |
| PARP1 | 3.2 nM[1][2] | ~5 nM | This compound demonstrates potent, competitive inhibition of PARP1. |
| PARP2 | 1.9 nM[1][2] | ~1 nM | This compound is a highly potent inhibitor of PARP2. |
| TNKS1 | 1.6 µM[1] | Not reported in provided context | Demonstrates selectivity for PARP1/2 over other PARP family members. |
| TNKS2 | 1.3 µM[1] | Not reported in provided context | Demonstrates selectivity for PARP1/2 over other PARP family members. |
Table 2: Cellular Activity of this compound in HR-Deficient vs. HR-Proficient Cells
| Cell Line | Genotype | Parameter | This compound Effect |
| V-C8 | BRCA2-deficient | Apoptosis | Increased apoptosis[1][3] |
| V79 | BRCA2-proficient | Apoptosis | Minimal effect |
| MDA-MB-436 | BRCA1-mutant | γH2AX levels | Dose-dependent increase[1][3] |
| V-C8 | BRCA2-deficient | Cell Cycle | G2/M arrest[1][3] |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Treatment | Outcome |
| V-C8 (BRCA2-deficient) | This compound (oral) | Dose- and time-dependent tumor growth inhibition, with some complete regressions.[1] |
| V79 (BRCA2-proficient) | This compound (oral) | No significant inhibition of tumor growth.[7] |
| HR-proficient xenografts | This compound + Temozolomide | Synergistic growth inhibition.[2][3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures involved in validating the synthetic lethal interaction of this compound.
Caption: Mechanism of synthetic lethality induced by this compound.
Caption: Experimental workflow for preclinical validation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to validate the synthetic lethal interaction of this compound, based on standard methodologies in the field.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HR-deficient (e.g., V-C8) and HR-proficient (e.g., V79) cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
DNA Damage Analysis (γH2AX Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the intensity or number of γH2AX foci per nucleus.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject HR-deficient or HR-proficient cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound orally at predetermined doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for pharmacodynamic analysis.[7]
Conclusion
The available preclinical data strongly support the synthetic lethal interaction of this compound in HR-deficient cancer cells. Its potent and selective inhibition of PARP1/2, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for further clinical development. The comparative data presented in this guide highlight its potential advantages and provide a solid foundation for researchers and clinicians interested in exploring its therapeutic applications. Ongoing and future clinical trials will be crucial in fully elucidating the safety and efficacy of this compound in patients.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Phase I Clinical Trial of CVL218, a Novel PARP1/2 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Preclinical Models: Mefuparib Hydrochloride versus AZD2281 for In Vivo Tumor Growth Inhibition
For Immediate Release
In the landscape of targeted cancer therapies, PARP inhibitors have emerged as a significant breakthrough, particularly for tumors with deficiencies in the homologous recombination (HR) repair pathway. This comparison guide provides a detailed analysis of the in vivo tumor growth inhibition properties of two notable PARP inhibitors: mefuparib hydrochloride (MPH) and AZD2281 (Olaparib). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, supported by experimental data.
Executive Summary
This compound, a novel PARP1/2 inhibitor, has demonstrated potent in vivo anticancer activity, showing comparable or superior efficacy to the established PARP inhibitor, AZD2281, in preclinical xenograft models of HR-deficient cancers.[1] While AZD2281 is a potent PARP inhibitor, its clinical utility can be limited by poor water solubility and lower tissue distribution.[1] this compound was developed to overcome these limitations, exhibiting high water solubility and bioavailability, which may contribute to its robust in vivo performance.[1] This guide will delve into the experimental data from head-to-head in vivo studies, detailing the methodologies and presenting the comparative outcomes.
Comparative In Vivo Efficacy
The in vivo antitumor activities of this compound and AZD2281 were directly compared in nude mice bearing xenografts of human cancer cell lines with known HR deficiencies, namely MDA-MB-436 (BRCA1-deficient) and V-C8 (BRCA2-deficient).
Data Presentation
| Parameter | This compound (MPH) | AZD2281 (Olaparib) | Reference Cell Line/Xenograft Model |
| In Vivo Efficacy (V-C8 Xenograft) | Showed dose-dependent tumor growth inhibition. The efficacy at 80 mg/kg and 180 mg/kg (administered every other day) bracketed the effect of AZD2281 at 100 mg/kg (administered daily).[1] | Demonstrated significant tumor growth inhibition at 100 mg/kg daily.[1] | V-C8 (BRCA2-deficient) |
| In Vivo Efficacy (MDA-MB-436 Xenograft) | Exhibited significant, dose- and time-dependent inhibition of tumor growth. The effect at 40 mg/kg and 80 mg/kg (administered every other day) was comparable to AZD2281 at 30 mg/kg (administered daily).[1] | Showed marked tumor growth inhibition at a daily dose of 30 mg/kg.[1] | MDA-MB-436 (BRCA1-deficient) |
| Physicochemical Properties | High water solubility (> 35 mg/ml).[1] | Poor water solubility.[1] | N/A |
| Pharmacokinetics | High bioavailability (40%-100%) and high tissue distribution in animal models.[1] | Lower tissue distribution.[1] | Rats and monkeys |
| In Vitro PARP1/2 Inhibition | Potent inhibitor, though 2-4 fold less so than AZD2281 at the molecular level.[1] | Highly potent PARP1/2 inhibitor.[1] | Cell-free assays |
| In Vitro Cell Proliferation Inhibition | 2.58-fold more potent than AZD2281 in HR-deficient cancer cells.[1] | Less potent than MPH in in vitro proliferation assays against HR-deficient cells.[1] | HR-deficient cancer cell lines |
Experimental Protocols
The following methodologies were employed in the comparative in vivo studies:
Animal Model
-
Species: Nude mice.
-
Justification: Athymic nude mice are immunocompromised and are a standard model for establishing xenografts of human cancer cell lines, allowing for the assessment of anticancer drug efficacy without rejection of the foreign tumor cells.
Cell Lines and Xenograft Establishment
-
Cell Lines:
-
MDA-MB-436: A human breast cancer cell line with a BRCA1 mutation, representing an HR-deficient tumor model.
-
V-C8: A Chinese hamster ovary cell line deficient in BRCA2, serving as another well-established HR-deficient model.
-
-
Inoculation:
Dosing and Administration
-
This compound (MPH):
-
AZD2281 (Olaparib):
-
Vehicle Control: The control group received the vehicle used to dissolve the compounds.
Tumor Growth Assessment
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
The formula used for volume calculation was typically (length x width²) / 2.[1]
-
Body weight of the animals was also monitored to assess toxicity.
Mandatory Visualizations
Signaling Pathway of PARP Inhibition and Synthetic Lethality
The primary mechanism of action for both this compound and AZD2281 is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates the typical workflow for the comparative in vivo efficacy studies of this compound and AZD2281.
Caption: Workflow of the in vivo xenograft studies.
Conclusion
The available preclinical data suggests that this compound is a highly promising PARP inhibitor with potent in vivo antitumor activity in HR-deficient cancer models.[1] Its improved pharmaceutical properties, such as high water solubility and tissue distribution, may translate to enhanced efficacy in a clinical setting compared to AZD2281.[1] While direct comparisons in these xenograft models indicate at least comparable, and in some instances potentially superior, activity of this compound, further clinical investigation is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the comparative preclinical in vivo performance of these two important PARP inhibitors.
References
Comparative analysis of the pharmacokinetic profiles of PARP inhibitors
A Comparative Analysis of the Pharmacokinetic Profiles of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1] Olaparib, rucaparib, niraparib, talazoparib, and veliparib are prominent drugs in this class, each exhibiting a unique pharmacokinetic profile that influences its clinical application, efficacy, and safety.[1][2] This guide provides a comparative analysis of their pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the underlying biological and experimental processes.
Comparative Pharmacokinetic Data
The pharmacokinetic profiles of PARP inhibitors show significant variability in their absorption, distribution, metabolism, and excretion. These differences can affect dosing schedules, potential for drug-drug interactions, and overall therapeutic efficacy.[2][3] The following table summarizes key pharmacokinetic parameters for five leading PARP inhibitors.
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib | Veliparib |
| Time to Cmax (Tmax) | ~1-2.4 hours[4] | ~1.9 hours[5] | ~3 hours[6] | ~1-2 hours[7][8] | ~1.5 hours[9] |
| Peak Plasma Concentration (Cmax) | 5.4 µg/mL (single 300 mg dose)[10] | 1940 ng/mL (steady-state, 600 mg BID)[11] | 842 ng/mL (steady-state, 300 mg)[12] | 19 ng/mL (steady-state, 1 mg daily)[7] | Not explicitly stated in provided abstracts |
| Area Under the Curve (AUC) | 39.2 µg·h/mL (single 300 mg dose)[10] | 16900 ng·h/mL (steady-state, AUC0-12h)[11] | 15,097 ng·h/mL (steady-state, AUC0-24)[12] | 173 ng·hr/mL (steady-state, 1 mg daily)[7] | Not explicitly stated in provided abstracts |
| Elimination Half-Life (t½) | ~7-11 hours[4] | Poorly estimated due to slow elimination[11] | ~35 hours[6] | 90 (±58) hours[7][13] | ~6 hours[9] |
| Volume of Distribution (Vd) | 158 ± 136 L[10] | 211 L[2] | 1220 L[2] | 420 L[7][13] | 152 L[9][14] |
| Bioavailability | Not explicitly stated in provided abstracts | 36%[2][5] | High[2] | Not explicitly stated in provided abstracts | High[15] |
| Protein Binding | Not explicitly stated in provided abstracts | 70.2%[2] | 83%[2] | 74%[7][13] | Not explicitly stated in provided abstracts |
| Metabolism | Primarily CYP3A4/5[10] | Primarily CYP2D6, lesser extent CYP1A2 and CYP3A4[5] | Not metabolized by hepatic cytochromes[16] | Minimal hepatic metabolism[7][13] | Primarily CYP2D6, lesser extent CYP2C19 and CYP3A4[9] |
| Elimination | Feces (42%) and urine (44%)[17] | Not explicitly stated in provided abstracts | Hepatobiliary and renal routes[18] | Primarily renal excretion[8] | Primarily renal excretion[9] |
Experimental Protocols
The pharmacokinetic parameters presented above are typically determined through Phase I clinical trials involving patients with advanced solid tumors.[15][19][20] A generalized experimental protocol for these studies is as follows:
-
Patient Selection and Dosing: Eligible patients are enrolled and receive a single oral dose of the PARP inhibitor.[17] In some study designs, this is followed by continuous daily or twice-daily dosing.[11][19]
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points post-dosing to measure the plasma concentration of the drug.[21] Typical time points include pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 12 hours after the first dose.[21]
-
Bioanalytical Method: Plasma concentrations of the PARP inhibitor are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC/MS-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters.[4][20] This analysis is often performed using specialized software like WinNonlin.[4][21]
-
Steady-State Analysis: For multiple-dose studies, pharmacokinetic parameters are also assessed at steady state, which is typically reached after a certain period of continuous dosing.[11][22]
Visualizations
To better understand the context of PARP inhibitor function and evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality in HR-deficient cancer cells.
Caption: Generalized workflow for a clinical pharmacokinetic study of an oral drug.
References
- 1. Metabolism‑related pharmacokinetic drug‑drug interactions with poly (ADP‑ribose) polymerase inhibitors (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. A Phase I, dose‐finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. The Effect of Renal Impairment on the Pharmacokinetics and Safety of Talazoparib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Population Pharmacokinetic Meta‐Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Assessing the Durability of PARP Inhibition by Mefuparib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mefuparib hydrochloride (MPH), a potent Poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, with other commercially available PARP inhibitors. The focus is on the durability of PARP inhibition, a critical factor for therapeutic efficacy. This document synthesizes available experimental data to facilitate an objective assessment of Mefuparib's performance against alternatives such as Olaparib, Niraparib, and Rucaparib.
Executive Summary
This compound is a potent, orally active, and selective PARP1/2 inhibitor with demonstrated anti-cancer activity in both in-vitro and in-vivo models.[1][2][3] A key differentiator for Mefuparib is its high water solubility and excellent tissue distribution, with concentrations in tissues being significantly higher than in plasma.[1][2] While direct comparative studies on the persistence of PARP inhibition after drug withdrawal for Mefuparib are not yet available in published literature, its pharmacokinetic and pharmacodynamic profile suggests the potential for a durable inhibitory effect. This guide presents the available data for Mefuparib alongside a comparative analysis of the durability of other major PARP inhibitors, providing a framework for assessing its potential in a clinical and research setting.
Comparative Analysis of PARP Inhibitors
To provide a clear overview, the following tables summarize key quantitative data for this compound and other leading PARP inhibitors.
Table 1: In Vitro Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Cell Line IC50 (µM) |
| This compound | 3.2[3] | 1.9[3] | Average 2.16 (0.12 - 3.64) in HR-deficient cells[3] |
| Olaparib | 1.5 | 0.8 | - |
| Niraparib | 3.8 | 2.1 | - |
| Rucaparib | 1.4 | 6.4 | - |
| Talazoparib | 0.57 | - | - |
| Pamiparib | 1.1 | 1.3 | - |
Table 2: Durability of PARP Inhibition in IGROV-1 Ovarian Cancer Cells (Post 1-hour treatment with 1µM inhibitor)
| Time After Drug Withdrawal | Rucaparib (% Inhibition) | Olaparib (% Inhibition) | Niraparib (% Inhibition) | Talazoparib (% Inhibition) | Pamiparib (% Inhibition) | This compound |
| 2 hours | 92.3 | 48.3 | 37.3 | 58.6 | 56.0 | Data not available |
| 24 hours | >90 | Undetectable | Undetectable | ~12 | ~12 | Data not available |
| 48 hours | ~85 | Undetectable | Undetectable | ~12 | ~12 | Data not available |
| 72 hours | 77.7 | Undetectable | Undetectable | 12.3 | 12.5 | Data not available |
| Data for Rucaparib, Olaparib, Niraparib, Talazoparib, and Pamiparib are from a study by Smith et al. (2022) in IGROV-1 cells.[4][5] Direct comparative data for this compound from a similar washout experiment is not currently available. |
Table 3: Comparative Pharmacokinetics of PARP Inhibitors
| Parameter | This compound | Olaparib | Niraparib | Rucaparib |
| Bioavailability (%) | 40-100 (rats, monkeys)[1][2] | ~90 (humans) | ~73 (humans) | ~36 (humans) |
| Tmax (hours) | 0.5-2 (rats)[1] | 1-3 (humans) | ~3 (humans) | ~1.9 (humans) |
| Half-life (T½) (hours) | 1.07-1.3 (rats), 2.16-2.7 (monkeys)[3] | ~15 (humans) | ~36 (humans) | ~17 (humans) |
| Tissue Distribution | High (33-fold higher in tissues than plasma in rats)[1][2] | Low tissue distribution[1][2] | High volume of distribution | Moderate |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.
References
- 1. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PARP1/2 inhibitor this compound elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Mefuparib Hydrochloride: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of Mefuparib hydrochloride, this document outlines the necessary procedures to ensure the safety of laboratory personnel and environmental protection.
This compound is a chemical compound utilized in laboratory research.[1] Adherence to proper disposal protocols is essential due to its potential hazards. This guide provides a step-by-step approach to its safe disposal, in line with established laboratory safety practices and regulatory considerations.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1]
| Property | Data |
| Chemical Formula | C17H16ClFN2O2 |
| Molecular Weight | 334.775 g/mol |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) |
| Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general safety guidelines and regulations. Researchers should always consult their institution's specific Environmental Health and Safety (EHS) guidelines.[2]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing (lab coat)
-
A suitable respirator if there is a risk of dust or aerosol formation[1]
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[2][3] Do not mix with other types of waste.[3][4]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must be clearly labeled as hazardous waste.[2]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, should be treated as hazardous waste and disposed of in the designated solid waste container.[5]
3. Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and include the following information:[2]
-
Full chemical name: "this compound"
-
Concentration and quantity of the waste
-
Date of waste generation
-
The name of the principal investigator and the laboratory location (building and room number)
-
Appropriate hazard pictograms
4. Storage of Waste:
-
Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure containers are kept tightly sealed when not in use.[1][3]
-
Segregate the this compound waste from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1][2]
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash. [2][6] Due to its high aquatic toxicity, release to the sanitary sewer is not permissible.[1][6]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][6]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a hazardous waste disposal form.[2]
6. Accidental Release Measures: In the event of a spill:
-
Evacuate the immediate area.
-
Wear full PPE before attempting to clean up the spill.[1]
-
For liquid spills, use an inert absorbent material to contain the spill.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal.[1]
-
Prevent the spill from entering drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound(CVL218)|1449746-00-2|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Mefuparib hydrochloride
Mefuparib hydrochloride is an orally active and selective PARP1/2 inhibitor.[1] As with any chemical, proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Hazard Identification
This compound is classified as:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[2]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.[2][3] It is essential to use all listed PPE to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields. |
| Hand Protection | Protective Gloves | Chemical-resistant (e.g., nitrile rubber). |
| Body Protection | Impervious Clothing | Laboratory coat or other protective clothing. |
| Respiratory | Suitable Respirator | Use in well-ventilated areas. A respirator may be needed for handling large quantities or in case of spills. |
Operational Procedures for Safe Handling
Adherence to the following procedural steps is mandatory to ensure safety during the handling of this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]
-
Handling as a Solid: When handling the powdered form, take care to avoid dust formation.[4]
-
Creating Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. For in-vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1][3]
Emergency Procedures
In the event of exposure or a spill, follow these emergency procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[2] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and seek immediate medical attention.[2]
Spill and Disposal Plan
A systematic plan for managing spills and disposing of this compound waste is critical to prevent environmental contamination and ensure a safe working environment.
Spill Response Workflow
The following diagram outlines the step-by-step procedure for handling a this compound spill.
Step-by-Step Spill Cleanup and Disposal:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[5]
-
Wear Full PPE: Before addressing the spill, put on all recommended personal protective equipment.[2]
-
Contain the Spill: Prevent the spill from spreading. Do not let the product enter drains.
-
Absorb and Collect: For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust. Place all contaminated material into a suitable, labeled, and sealed container for disposal.[4]
-
Decontaminate: Clean the spill area and any contaminated equipment with alcohol.[2]
-
Disposal: Dispose of the contaminated material and any cleaning supplies as hazardous waste.[2] All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[2]
-
Report: Report the incident to the appropriate laboratory safety personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
